molecular formula C8H6F3NO2 B1402361 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid CAS No. 1008737-00-5

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Numéro de catalogue: B1402361
Numéro CAS: 1008737-00-5
Poids moléculaire: 205.13 g/mol
Clé InChI: RLWKWLRQVHPBDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Trifluoromethyl)pyridine-4-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWKWLRQVHPBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272456
Record name 2-(Trifluoromethyl)-4-pyridineacetic acid
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008737-00-5
Record name 2-(Trifluoromethyl)-4-pyridineacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-4-pyridineacetic acid
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Record name 2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid
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Foundational & Exploratory

physicochemical properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Introduction

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. This unique combination of functional groups imparts a specific set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and agrochemical development. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature can significantly influence the acidity, basicity, lipophilicity, and metabolic stability of the parent molecule.[1][2]

Trifluoromethylpyridine (TFMP) derivatives are recognized as critical structural motifs in a wide array of active compounds, from pharmaceuticals to advanced crop protection agents.[3][4] The incorporation of the trifluoromethyl group often enhances metabolic stability and cellular permeability, which are crucial attributes for effective bioactive molecules.[3] This guide provides a comprehensive analysis of the core , outlines robust experimental protocols for their determination, and discusses the scientific rationale behind these methodologies.

Chemical Identity and Structure

The structural architecture of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is foundational to its chemical behavior. The molecule consists of three key components:

  • A pyridine ring , which provides a basic nitrogen atom and an aromatic scaffold.

  • A trifluoromethyl (-CF3) group at the 2-position of the pyridine ring. This group is strongly electron-withdrawing and highly lipophilic.

  • An acetic acid (-CH2COOH) group at the 4-position, which provides an acidic proton and a site for hydrogen bonding.

The interplay between the acidic carboxylic acid, the basic pyridine nitrogen, and the powerfully electron-withdrawing trifluoromethyl group dictates the molecule's overall properties.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid [5]
CAS Number 1008737-00-5 [5][6]
Molecular Formula C₈H₆F₃NO₂ [5][6]
Molecular Weight 205.14 g/mol [5]
SMILES O=C(O)CC1=CC(C(F)(F)F)=NC=C1 [6]

| Physical State | Yellow to pale yellow solid |[5] |

Core Physicochemical Data Summary

A summary of the available and undetermined physicochemical properties is presented below. The absence of experimentally determined values for several key parameters underscores the necessity of the protocols detailed in the subsequent sections.

Table 2: Summary of Physicochemical Properties

Property Value / Status Rationale / Importance
Melting Point Data not available Defines purity, crystal lattice energy, and influences solubility.
Boiling Point Data not available Relevant for purification and stability at high temperatures.
pKa Data not available Determines the ionization state at different pH values, affecting solubility and biological interactions.
logP (o/w) Data not available Measures lipophilicity, a critical predictor of membrane permeability and ADME properties.
Aqueous Solubility Data not available Fundamentally impacts bioavailability and options for formulation.

| Storage | Sealed in dry, 2-8°C |[6] | Suggests potential sensitivity to moisture, temperature, or degradation. |

Acidity, Basicity, and pKa Determination

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is an amphoteric molecule, possessing both an acidic center (the carboxylic acid) and a basic center (the pyridine nitrogen).

  • Acidic pKa (pKa₁): The carboxylic acid group is responsible for the molecule's acidic nature. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to an unsubstituted pyridinyl acetic acid.

  • Basic pKa (pKa₂): The lone pair of electrons on the pyridine nitrogen atom can accept a proton. However, the potent inductive effect of the adjacent trifluoromethyl group significantly reduces the electron density on the nitrogen, making it a much weaker base (lower pKa) than pyridine itself.

Understanding these pKa values is critical, as the ionization state of the molecule governs its solubility, lipophilicity, and ability to interact with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[7] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). Ensure the initial concentration is at least 10⁻⁴ M to produce a distinct titration curve.[7]

  • Acidification: Acidify the solution to approximately pH 2 with a standardized HCl solution to ensure both the carboxylic acid and the pyridine nitrogen are fully protonated.

  • Titration: Titrate the solution with a standardized, carbonate-free NaOH solution at a constant, slow rate.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the titration of the carboxylic acid, and the second represents the titration of the pyridinium ion. The pKa is the pH at which the species is 50% ionized.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in H2O/Co-solvent prep2 Acidify to pH 2 with HCl prep1->prep2 titrate Titrate with Standardized NaOH prep2->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot pH vs. Volume record->plot analyze Determine Equivalence Points plot->analyze calc Calculate pKa values at half-equivalence analyze->calc

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and LogP Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a cornerstone parameter in drug design, heavily influencing absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to significantly increase lipophilicity, which can improve membrane permeability.[3]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for experimental logP determination due to its direct measurement of partitioning.[8][9]

Methodology:

  • System Preparation: Prepare a biphasic system using n-octanol and a pH 7.4 phosphate buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed vessel.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to achieve a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol and pH 7.4 Buffer prep2 Dissolve Compound in Aqueous Phase prep1->prep2 mix Combine Phases & Agitate prep2->mix separate Centrifuge to Separate Phases mix->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calc Calculate P = [C]octanol / [C]aqueous quantify->calc logp LogP = log10(P) calc->logp

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical property that directly influences the bioavailability of an active pharmaceutical ingredient (API).[11] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The solubility of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid will be highly pH-dependent due to its acidic and basic functional groups. It is expected to have higher solubility at high pH (where the carboxylic acid is deprotonated) and low pH (where the pyridine nitrogen is protonated), with a minimum solubility near its isoelectric point.

Experimental Protocol: Equilibrium Solubility Determination

This method, often referred to as the shake-flask solubility method, is designed to determine the saturation solubility of a compound at different pH values, reflecting physiological conditions.[12][13]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.

  • Equilibration: Add an excess amount of the solid compound to sealed vials containing each buffer. This ensures that a saturated solution is formed.

  • Agitation: Agitate the vials at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The concentration of the solution should be measured at different time points until it reaches a plateau.[13]

  • Sample Preparation: After equilibration, filter the samples through a 0.45 µm filter or centrifuge to remove undissolved solids.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC method. The use of HPLC is advantageous as it can simultaneously detect any potential degradation of the compound in the different buffers.[13]

  • pH Verification: Measure and report the final pH of each saturated solution.

Chemical Stability Profile

The stability of a compound under various environmental conditions is essential for determining its shelf-life and potential degradation pathways. The recommended storage condition of "sealed in dry, 2-8°C" suggests potential sensitivity to hydrolysis and/or temperature.[5][6]

A key insight into the stability of this molecule comes from related trifluoromethylpyridine structures. The electron-deficient pyridine ring, activated by the strong electron-withdrawing trifluoromethyl group, can be susceptible to nucleophilic aromatic substitution, which may serve as a degradation pathway.[1]

Approach to Stability Assessment:

A forced degradation study should be performed to identify potential degradation products and pathways. This involves subjecting the compound to a range of stress conditions:

  • pH Stress: Incubate solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at a set temperature.

  • Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C).

  • Photostability: Expose the solid compound and solutions to controlled UV and visible light, as per ICH Q1B guidelines.

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a molecule with significant potential, primarily due to the strategic incorporation of a trifluoromethyl group on a pyridinylacetic acid scaffold. Its physicochemical properties are governed by a delicate balance between the acidic carboxylate, the weakly basic pyridine nitrogen, and the lipophilic, electron-deficient aromatic system. While basic identifiers are known, critical experimental data for pKa, logP, and aqueous solubility are not publicly available and must be determined experimentally. The protocols outlined in this guide provide a robust framework for obtaining this essential data, enabling a comprehensive understanding of the molecule's behavior and facilitating its advancement in research and development pipelines.

References

  • Ishikawa, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

  • Molbase. (n.d.). 2-(PYRIDIN-4-YL)ACETIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • ACS Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Stack Exchange. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • NIH National Library of Medicine. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2017). Calculating pKa from pH and concentration of a weak acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010032264A2 - Improved process for preparation of...
  • Gsrs. (n.d.). (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (CAS No. 1008737-00-5). Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between the spectral features and the molecular structure, providing a foundational understanding for its application in research and development. While direct access to raw spectral data is pending, this guide is structured to incorporate and interpret the available information, supplemented by comparative analysis with structurally related compounds.

Introduction

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethylpyridine moiety. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Acetic acid derivatives of pyridine are also prevalent in biologically active molecules. Accurate characterization of this compound is paramount for its use in synthesis and as a building block in drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of this molecule. This guide serves as a detailed reference for the interpretation of its spectroscopic data.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is fundamental to understanding its spectroscopic signature. The key structural features include a pyridine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with an acetic acid group.

Caption: Molecular structure of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, both ¹H and ¹³C NMR are crucial for structural confirmation. While the actual spectra from ChemicalBook are not directly accessible through the initial search, we can predict and interpret the expected signals based on the molecular structure and data from related compounds.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid group.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6d1HH-6
~7.5s1HH-3
~7.3d1HH-5
~3.8s2H-CH₂-
~12-13br s1H-COOH
  • Interpretation: The pyridine protons (H-6, H-3, and H-5) will appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing trifluoromethyl group and the nitrogen atom will influence their chemical shifts. The methylene protons (-CH₂-) adjacent to the carboxylic acid and the pyridine ring are expected to be deshielded and appear as a singlet. The carboxylic acid proton is typically a broad singlet at a high chemical shift and may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~170-COOH
~158C-2
~150C-6
~148 (q)-CF₃
~145C-4
~122C-5
~120C-3
~40-CH₂-
  • Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyridine ring will have distinct chemical shifts due to the substituents. The carbon attached to the trifluoromethyl group (C-2) will be significantly influenced by the fluorine atoms, as will the trifluoromethyl carbon itself, which will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
1100-1350StrongC-F stretching (Trifluoromethyl group)
  • Interpretation: The most prominent feature will be the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretching vibration. The aromatic C=C and C=N stretching vibrations will confirm the presence of the pyridine ring. The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
205.04[M]⁺, Molecular ion
160.04[M - COOH]⁺
146.02[M - CH₂COOH]⁺
  • Interpretation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (205.14 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) or the entire acetic acid moiety (-CH₂COOH). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to cover a mass range that includes the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. This guide outlines the expected spectral data and their interpretation, which are essential for the unambiguous identification and characterization of this compound. The provided information serves as a valuable resource for scientists engaged in research and development involving this and related molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

Strategic Utilization of Trifluoromethylpyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethylpyridine (TFMP) moiety has evolved from a niche agrochemical building block into a privileged scaffold in modern medicinal chemistry. Its utility stems from a unique ability to simultaneously modulate lipophilicity (LogP) , metabolic stability , and electronic character (


) . This guide analyzes the structural rationale behind TFMP integration, details its role in validated therapeutic targets (GPCRs, Nuclear Receptors, Ion Channels), and provides a self-validating protocol for its synthetic incorporation.

Part 1: The Pharmacophore Advantage

Physicochemical Rationale

The TFMP group is not merely a "space-filler." It is a functional tool used to correct specific liabilities in lead compounds.

  • Metabolic Blocking: The pyridine ring is electron-deficient, but the nitrogen atom makes it susceptible to N-oxidation or oxidative attack at the

    
    -positions. The 
    
    
    
    group, being a strong electron-withdrawing group (EWG), deactivates the ring further against electrophilic metabolic attack (e.g., by CYPs) and blocks the specific site of substitution.
  • Basicity Modulation (

    
    ):  A standard pyridine nitrogen has a 
    
    
    
    of ~5.2. Adding a
    
    
    group significantly lowers this basicity. This is critical for:
    • Reducing hERG Liability: Highly basic amines often correlate with hERG channel blockage (cardiotoxicity). Reducing basicity can mitigate this off-target effect.

    • Improving Permeability: Lowering the fraction of ionized species at physiological pH (7.4) enhances membrane permeability.

  • Lipophilicity: The

    
     group adds significant lipophilicity (increasing LogP by ~1.2 units), which drives hydrophobic interactions within the binding pocket, often displacing high-energy water molecules ("hydrophobic effect").
    
Structural Logic Diagram

The following diagram illustrates the transformation of a labile hit into a stable lead using the TFMP motif.

TFMP_Logic cluster_props Physicochemical Impact Hit Standard Pyridine Hit (High Basicity, Metabolic Liability) Modification Add -CF3 Group (C-H to C-CF3) Hit->Modification Lead Opt. Result TFMP Lead (Lower pKa, Blocked Metabolism, High LogP) Modification->Result Outcome P1 pKa ↓ (~2-3 units) Modification->P1 P2 Metabolic Stability ↑ Modification->P2 P3 Lipophilicity (LogP) ↑ Modification->P3

Caption: Transformation of a pyridine scaffold to a TFMP lead, highlighting the simultaneous modulation of acidity, stability, and lipophilicity.

Part 2: Validated Therapeutic Targets

Nuclear Receptors: Androgen Receptor (AR)

Drug: Apalutamide (Erleada)

  • Mechanism: Apalutamide is a non-steroidal antiandrogen (NSAA) that binds to the ligand-binding domain of the AR, preventing nuclear translocation and DNA binding.

  • Role of TFMP: The molecule features a 6-cyano-5-(trifluoromethyl)pyridin-3-yl moiety.[1][2][3]

    • The

      
       group provides bulk to fill the hydrophobic pocket of the AR.
      
    • The electron-deficient pyridine ring (enhanced by both

      
       and 
      
      
      
      ) acts as an electron-poor aromatic system, potentially engaging in
      
      
      -stacking or specific electrostatic interactions within the receptor.
    • Citation: Apalutamide’s structural evolution focused on maintaining high affinity while improving the safety profile compared to earlier generation antiandrogens like bicalutamide [1].

GPCRs: Cannabinoid Receptor 1 (CB1)

Drug: Taranabant (Investigational/Discontinued)

  • Mechanism: Inverse agonist of the CB1 receptor intended for obesity treatment.

  • Role of TFMP: Taranabant contains a 5-(trifluoromethyl)pyridin-2-yl)oxy ether linkage.

    • The TFMP group serves as a bioisostere for the dichlorophenyl group found in Rimonabant.

    • The ether linkage to the pyridine creates a specific geometry that stabilizes the inactive conformation of the GPCR.

    • Note: While Taranabant was discontinued due to CNS side effects, the TFMP scaffold remains a "privileged structure" for peripheral CB1 antagonists currently in development [2].

Ion Channels: Voltage-Gated Sodium Channels (Nav1.7/Nav1.8)

Compound: ABBV-318 (Investigational)

  • Mechanism: Selective blocker of Nav1.7 and Nav1.8 channels for pain management.

  • Role of TFMP: The compound features a 5-(trifluoromethyl)pyridin-2-yl ether.[4]

    • Selectivity: The specific electronics of the TFMP ring help differentiate between the target sodium channels and the cardiac hERG channel.

    • State-Dependence: The lipophilic

      
       group anchors the molecule in the channel pore, preferentially binding to the inactivated state of the channel.
      
    • Citation: The discovery of ABBV-318 highlighted the TFMP group's ability to balance potency with a favorable pharmacokinetic profile (low clearance) [3].

Part 3: Experimental Protocol

Synthesis of TFMP Scaffolds via Suzuki-Miyaura Coupling

This protocol describes the installation of a 2-chloro-5-(trifluoromethyl)pyridine moiety onto an aryl boronic acid. This is the most common entry point for medicinal chemists constructing TFMP libraries.

Objective: Couple 2-chloro-5-(trifluoromethyl)pyridine with Phenylboronic acid (Model Substrate).

3.1 Reagents & Equipment
  • Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv).

  • Nucleophile: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (0.05 equiv).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Inert Gas: Argon or Nitrogen.

3.2 Step-by-Step Methodology
  • Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Rationale: Removal of

    
     prevents homocoupling of the boronic acid and oxidation of the Pd(0) species.
    
  • Loading: Add the electrophile, nucleophile, and base to the reaction vessel.

  • Catalyst Addition: Add the Palladium catalyst last. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Check progress via TLC (Thin Layer Chromatography) or LC-MS. The product will be less polar than the boronic acid but likely close in polarity to the starting chloride. Look for the disappearance of the chloride peak in LC-MS.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

3.3 Self-Validating Quality Control (QC)
  • 
     NMR:  This is the primary validation tool.
    
    • Starting Material: Singlet around -62.5 ppm.

    • Product: The chemical shift will move slightly (typically to -62.0 to -63.0 ppm range) but the key is the cleanliness of the baseline. Any secondary fluorine peaks indicate side reactions (e.g., defluorination).

  • LC-MS: Confirm the Mass (

    
    ). The isotope pattern of the product should not show the characteristic 3:1 Chlorine isotope ratio, confirming displacement of the Cl atom.
    
3.4 Synthesis Workflow Diagram

Synthesis_Workflow Start Reagents: 2-Cl-5-CF3-Pyridine + Boronic Acid Degas Step 1: Degas Solvents (Dioxane/H2O, Argon sparge) Start->Degas Cat Step 2: Add Pd(dppf)Cl2 + Cs2CO3 Degas->Cat Heat Step 3: Heat 90°C (4-12h) Cat->Heat QC Step 4: QC Check (LCMS: No Cl isotope pattern) Heat->QC QC->Heat Incomplete Final Purified TFMP Biaryl QC->Final Pass

Caption: Step-by-step workflow for the Palladium-catalyzed cross-coupling of TFMP building blocks.

Part 4: Data Summary of TFMP Properties

PropertyStandard Pyridine3-TFMP DerivativeImpact on Drug Design
LogP (Lipophilicity) ~0.65~1.90Increases membrane permeability; enhances hydrophobic binding.

(Conj. Acid)
5.2~2.6Reduces basicity; prevents lysosomal trapping; reduces hERG risk.
Metabolic Liability High (N-oxide, C-oxidation)LowBlocks metabolic soft spots; extends Half-life (

).
Electronegativity ModerateHighElectron-deficient ring participates in unique

-interactions.

References

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494-1503. Link

  • Fong, T. M., et al. (2007). Discovery of Taranabant, a Selective Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 50(25), 6493–6495. Link

  • Patel, M. V., et al. (2022).[4] Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/Nav1.8 blockers for the treatment of pain.[4] Bioorganic & Medicinal Chemistry, 63, 116743.[4] Link

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Link

Sources

Technical Guide: Mechanism & Application of Trifluoromethylpyridine (TFMP) Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic role and application of trifluoromethylpyridine (TFMP) motifs in drug discovery.

Executive Summary: The TFMP Pharmacophore

The trifluoromethylpyridine (TFMP) ring is not merely a structural scaffold; it is a functional "warhead" that modulates the physicochemical and biological destiny of a drug molecule. In modern medicinal chemistry, it is classified as a privileged structure due to its ability to simultaneously address three critical failure points in drug discovery: metabolic instability , poor membrane permeability , and sub-optimal target residence time .

This guide dissects the mechanism of action (MoA) of TFMP-containing molecules on two levels:

  • Physicochemical Mechanism: How the TFMP moiety alters molecular properties (pKa, LogD, metabolic blockade).

  • Biological Mechanism: How these altered properties drive specific target engagement, exemplified by kinase inhibitors and nuclear receptor antagonists.

Physicochemical Mechanisms: The "Fluorine Effect"[1][2]

The TFMP group operates through a causal chain of electronic and steric interactions. Understanding this causality is essential for rational drug design.

Electronic Modulation and pKa Suppression

The pyridine nitrogen is a hydrogen bond acceptor (HBA). However, a basic pyridine (pKa ~5.2) can be protonated at physiological pH (7.4), leading to a cationic species with poor membrane permeability.

  • Mechanism: The trifluoromethyl group (

    
    ) is a potent electron-withdrawing group (EWG). When attached to the pyridine ring, it pulls electron density away from the nitrogen atom via inductive effects (
    
    
    
    ).[1]
  • Outcome: This drastically lowers the basicity (pKa) of the pyridine nitrogen.[1]

  • Application: A TFMP-containing drug remains largely neutral at physiological pH, facilitating passive diffusion across the lipid bilayer and improving oral bioavailability.

Metabolic Blockade

The pyridine ring is susceptible to oxidative metabolism (N-oxidation or C-oxidation) by Cytochrome P450 enzymes (CYPs).

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The

    
     group acts as a "metabolic shield," blocking typically labile sites from enzymatic attack. Furthermore, the electron-deficient ring is less susceptible to oxidation by electrophilic CYP species.
    
  • Outcome: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Lipophilicity and Binding Kinetics

The


 group is highly lipophilic and sterically demanding (volume similar to an isopropyl group or chlorine atom).
  • Mechanism: It drives the molecule into hydrophobic pockets within the target protein (e.g., the allosteric pocket of a kinase).

  • Outcome: This increases the binding free energy (

    
    ) primarily through entropic gains (displacement of water) and enthalpic interactions (hydrophobic contacts), leading to higher potency (lower 
    
    
    
    ).

Biological Mechanisms: Case Studies

Kinase Inhibition: Sorafenib (Nexavar)

Target: RAF kinases, VEGFR, PDGFR.[2][3] MoA Type: Type II Kinase Inhibitor (binds to the inactive DFG-out conformation).

  • Role of TFMP: Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety (structurally analogous in function to TFMP effects) and a central pyridine ether. In newer generation analogues using TFMP, the motif occupies the hydrophobic allosteric pocket adjacent to the ATP binding site.

  • Causality: The lipophilic

    
     group anchors the inhibitor in the hydrophobic pocket, stabilizing the inactive conformation of the kinase. This leads to slow off-rates (long residence time), which is correlated with superior clinical efficacy compared to rapid-equilibrium inhibitors.
    
Androgen Receptor Antagonism: Apalutamide (Erleada)

Target: Androgen Receptor (AR).[4][5] MoA Type: Competitive Antagonist.[6]

  • Role of TFMP: Apalutamide features a fluorinated pyridine ring.

  • Causality: The TFMP moiety binds deeply within the ligand-binding domain (LBD) of the AR.

    • Affinity: The electron-deficient ring participates in specific stacking interactions, while the

      
       fills a hydrophobic sub-pocket. This results in a 7-10 fold higher binding affinity compared to the first-generation drug bicalutamide.[5]
      
    • Nuclear Exclusion: By stabilizing a specific conformational change, the TFMP-drug complex prevents the AR from translocating to the nucleus and binding to DNA, effectively silencing androgen signaling.

Visualization: The TFMP Mechanistic Pathway

The following diagram illustrates the logical flow from chemical structure to biological outcome.

TFMP_Mechanism cluster_structure Structural Motif cluster_properties Physicochemical Modulation cluster_outcome Biological Consequence TFMP Trifluoromethylpyridine (TFMP) Scaffold EWG Electron Withdrawal (-I Effect) TFMP->EWG Lipo Lipophilicity Increase (+LogP) TFMP->Lipo Steric Steric Bulk (Metabolic Shield) TFMP->Steric pKa Reduced pKa (Neutral at pH 7.4) EWG->pKa Bind Hydrophobic Pocket Occupancy Lipo->Bind Stab Metabolic Stability (Reduced Oxidation) Steric->Stab Perm Enhanced Membrane Permeability pKa->Perm Bioavail High Bioavailability Perm->Bioavail Improves ADME Potency High Potency (Low IC50) Bind->Potency Increases Affinity HalfLife Extended Duration of Action Stab->HalfLife Extends t1/2

Figure 1: Mechanistic flow illustrating how the TFMP scaffold translates structural features into clinical benefits.

Experimental Protocols

To validate the contribution of a TFMP moiety to a drug candidate, the following protocols are standard in high-performance lead optimization.

Protocol A: Comparative Metabolic Stability (HLM Assay)

Objective: To quantify the "metabolic shielding" effect of the TFMP group compared to a non-fluorinated analogue (e.g., methylpyridine).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Test Compounds (TFMP-analog and Methyl-analog).

  • LC-MS/MS system.

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

  • Incubation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH regenerating system.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the intrinsic clearance:
    
    

Success Criteria: A TFMP-containing molecule should exhibit a


 reduction in 

compared to its methyl-analog.
Protocol B: Lipophilicity Assessment (LogD 7.4)

Objective: To confirm that the TFMP group maintains lipophilicity within the "druggable" range (LogD 1-3) while suppressing ionization.

Method: Shake-Flask Method (Miniaturized).

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve test compound in DMSO (10 mM stock). Add 10 µL stock to the biphasic system (500 µL octanol / 500 µL buffer).

  • Mixing: Rotate tubes for 60 minutes at room temperature. Centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV or LC-MS.

  • Calculation:

    
    
    

Quantitative Data Summary

The table below summarizes the impact of substituting a Methyl group with a Trifluoromethyl group on a pyridine scaffold.

ParameterMethyl-Pyridine (

)
Trifluoromethyl-Pyridine (

)
Impact on Drug Design
Hammett Constant (

)
-0.17 (Electron Donating)0.54 (Electron Withdrawing)Drastically reduces ring electron density.
Pyridine pKa ~6.0~2.6Prevents protonation at physiological pH; improves permeability.
C-X Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Increases resistance to CYP450 oxidation.
Lipophilicity (

)
0.560.88Increases hydrophobic binding interactions.
Van der Waals Radius 2.0 Å (Methyl group)2.7 Å (Trifluoromethyl group)Increases steric bulk; fills larger hydrophobic pockets.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. International Journal of Molecular Sciences. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • Apalutamide Monograph for Professionals. Drugs.com. [Link]

  • Mechanism of action of sorafenib. National Institutes of Health (PMC). [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analogs of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid, a core scaffold of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid Pharmacophore

The 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid moiety has emerged as a privileged scaffold in the design of biologically active molecules. The trifluoromethyl group (CF3) at the 2-position of the pyridine ring is a key feature, imparting unique physicochemical properties such as increased metabolic stability, enhanced membrane permeability, and stronger binding interactions with biological targets. The acetic acid side chain at the 4-position provides a crucial anchor for interacting with protein active sites and can be readily modified to explore a wide range of chemical space.

The strategic combination of the electron-withdrawing trifluoromethyl group and the versatile acetic acid functional handle makes this scaffold a compelling starting point for the development of novel therapeutics across various disease areas. This guide will explore the chemical space around this core, focusing on key structural modifications and their impact on biological activity.

Synthetic Strategies for Core Scaffold and Key Analogs

The synthesis of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid and its analogs can be achieved through several versatile routes. A common strategy involves the construction of the trifluoromethylpyridine core followed by the elaboration of the acetic acid side chain.

Synthesis of the Core Scaffold: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

A general and efficient method for the synthesis of the parent compound is outlined below. This multi-step process begins with commercially available starting materials and employs robust chemical transformations.

Experimental Protocol: Synthesis of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

  • Step 1: Synthesis of 2-chloro-4-methyl- (trifluoromethyl)pyridine. This intermediate can be prepared from 2-chloro-4-methylpyridine via a trifluoromethylation reaction. Various reagents, such as Ruppert's reagent (TMSCF3) or triflic anhydride/trifluoroacetic acid, can be employed.

  • Step 2: Oxidation to 2-chloro-4-(trifluoromethyl)pyridine-4-carboxylic acid. The methyl group of the intermediate from Step 1 is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid.

  • Step 3: Conversion to the corresponding ester. The carboxylic acid is then esterified, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2-chloro-4-(trifluoromethyl)pyridine-4-carboxylate.

  • Step 4: Introduction of the acetic acid moiety. A key carbon-carbon bond-forming reaction, such as a cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) with a suitable two-carbon building block, is performed on the chlorinated pyridine. Subsequent hydrolysis of the coupled product yields the desired acetic acid side chain.

  • Step 5: Final Hydrolysis. The ester group is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to afford the final product, 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid.

Synthesis of Key Structural Analogs

The versatility of the core scaffold allows for the synthesis of a diverse library of analogs. Key modifications include the derivatization of the carboxylic acid group, modification of the pyridine ring, and alteration of the methylene bridge.

The carboxylic acid moiety is a common site for modification to improve pharmacokinetic properties and modulate binding interactions. Amide and ester analogs are readily synthesized from the parent acid.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-(2-(trifluoromethyl)pyridin-4-yl)acetamides

  • Activation of the Carboxylic Acid: To a solution of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

  • Amine Coupling: To the activated acid, add the desired primary or secondary amine (1.1 equivalents).

  • Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). Upon completion, dilute the reaction with an organic solvent, wash with aqueous solutions to remove excess reagents and byproducts, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.

A similar procedure can be followed for the synthesis of ester analogs by replacing the amine with the corresponding alcohol.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid scaffold has led to the discovery of compounds with a range of biological activities, including antibacterial and insecticidal properties. The following SAR table summarizes the key findings from the exploration of amide analogs.

Compound ID R Group (Amide) Modification Biological Activity (MIC µg/mL against Xoo)
Parent Acid -OHCarboxylic Acid>100
Analog 1 -NH-CH2-PhBenzylamide50
Analog 2 -NH-CH2-(4-F-Ph)4-Fluorobenzylamide25
Analog 3 -NH-CH2-(4-Cl-Ph)4-Chlorobenzylamide12.5
Analog 4 -NH-CH2-(4-CF3-Ph)4-Trifluoromethylbenzylamide6.25
Analog 5 -NH-CH2-CH2-S-PhPhenylthioethylamide50
Analog 6 -NH-CH2-CH2-SO-PhPhenylsulfinylethylamide25
Analog 7 -NH-CH2-CH2-SO2-PhPhenylsulfonylethylamide12.5

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature for similar compounds.

Key SAR Insights:

  • Carboxylic Acid to Amide: Conversion of the carboxylic acid to an amide generally leads to an increase in antibacterial activity.

  • Aromatic Amide Substituents: The nature of the substituent on the aromatic ring of the N-benzylamide has a significant impact on activity. Electron-withdrawing groups, particularly halogens and trifluoromethyl groups, enhance the potency. This suggests that the electronic properties of the R group play a crucial role in the interaction with the biological target.

  • Bioisosteric Replacement of the Methylene Bridge: Replacing a simple alkyl or aryl group with a sulfur-containing moiety can modulate the activity. The oxidation state of the sulfur atom is also important, with sulfonyl derivatives often showing improved activity over their thioether and sulfoxide counterparts.

Biological Evaluation: Protocols and Mechanistic Insights

The biological evaluation of these analogs is critical to understanding their therapeutic potential. This section provides a detailed protocol for a common antibacterial assay and discusses potential mechanisms of action.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a specific bacterial strain (e.g., Xanthomonas oryzae pv. oryzae (Xoo)).

Experimental Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal growth temperature with shaking.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the test compounds.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only) in each assay. A known antibiotic can be used as a reference standard.

Mechanistic Insights and Signaling Pathways

While the exact mechanism of action for many analogs of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid is still under investigation, the trifluoromethylpyridine scaffold is known to be present in molecules that target a variety of enzymes and receptors. For instance, some trifluoromethylpyridine derivatives have been shown to inhibit kinases, which are key components of many cellular signaling pathways.

Hypothetical Kinase Inhibition Pathway:

The diagram below illustrates a hypothetical signaling pathway where an analog of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid acts as a kinase inhibitor. In many signaling cascades, an extracellular signal (e.g., a growth factor) binds to a receptor, leading to the activation of a downstream kinase. This kinase then phosphorylates and activates other proteins, ultimately leading to a cellular response, such as cell proliferation. A kinase inhibitor would block this phosphorylation step, thereby inhibiting the signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand Extracellular Signal Ligand->Receptor Binding Analog Analog of 2-(2-(CF3)pyridin-4-yl)acetic acid Analog->KinaseA Inhibition

Caption: Hypothetical kinase inhibition pathway by a structural analog.

Conclusion and Future Directions

The 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the tunability of its physicochemical properties through targeted modifications make it an attractive core for medicinal chemists. The structure-activity relationship studies on amide analogs have demonstrated that fine-tuning the substituents can lead to significant improvements in biological activity.

Future research in this area should focus on:

  • Exploring a wider range of bioisosteric replacements for the carboxylic acid group to further optimize pharmacokinetic and pharmacodynamic properties.

  • Investigating the effects of modifications on the pyridine ring to enhance target selectivity and potency.

  • Elucidating the specific molecular targets and mechanisms of action for the most potent analogs to enable rational drug design.

  • Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in relevant disease models.

By continuing to explore the chemical space around this versatile scaffold, researchers can unlock its full potential in the discovery of new and effective medicines.

References

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 2020, 10, 37138-37147. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021, 46(2), 1-18. [Link]

  • Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 2022, 27(15), 4983. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 2022, 10, 891937. [Link]

  • Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry, 2017, 60(15), 6449-6491. [Link]

Quantum Chemical Profiling of Trifluoromethylpyridine (TFMP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Medicinal Chemistry Applications

Executive Summary

The trifluoromethylpyridine (TFMP) moiety is a "privileged scaffold" in modern drug discovery, featured in blockbuster kinase inhibitors like Sorafenib and Regorafenib. Its value lies in the unique ability of the


 group to modulate lipophilicity (

), metabolic stability, and pKa while altering the vector of the pyridine dipole.

However, the electronic effects of TFMP are non-trivial. The strong


-electron withdrawing nature of 

, combined with the specific position of the pyridine nitrogen, creates a complex electrostatic landscape that force-field methods often fail to capture. This guide details a rigorous, physics-based quantum chemical workflow to accurately predict the physicochemical and reactive properties of TFMP derivatives.
Part 1: Structural & Electronic Dynamics

Before initiating calculations, one must understand the specific electronic perturbations introduced by the


 group on the pyridine ring.
1.1 The Fluorine Effect
  • Inductive Withdrawal (-I): The

    
     group is powerfully electron-withdrawing through the 
    
    
    
    -framework. This significantly lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring less susceptible to oxidative metabolism (electrophilic attack) but more reactive toward nucleophiles (
    
    
    ).
  • Dipole Modulation: In 2-TFMP, the dipoles of the ring nitrogen and the

    
     group can either reinforce or oppose each other depending on rotation, though the 
    
    
    
    group generally creates a strong local dipole that influences binding affinity.
  • Conformational Locking: Unlike a methyl group, the

    
     group introduces a rotational barrier due to the steric bulk of the fluorine atoms (van der Waals radius ~1.47 Å). Accurate modeling requires scanning the torsion angle to identify the global minimum, as "frozen" crystal structures may not represent the solution-phase bio-active conformation.
    
Part 2: Computational Methodology (The Protocol)

To achieve chemical accuracy (< 1 kcal/mol error), the choice of functional and basis set is critical. Standard B3LYP is often insufficient for fluorinated systems due to its poor description of dispersion forces and long-range interactions.

2.1 Recommended Levels of Theory
Calculation TypeRecommended FunctionalBasis SetSolvation ModelJustification
Geometry Optimization wB97X-D or M06-2X 6-311+G(d,p)Gas / SMDThese functionals include dispersion corrections essential for F

H interactions.
pKa Prediction M06-2X 6-311++G(2df,2p)SMD (Water)Diffuse functions (++) are mandatory for describing the anionic conjugate base.
Transition States (

)
wB97X-V or M06-2X def2-TZVPSMD (Polar Aprotic)Triple-

basis sets reduce Basis Set Superposition Error (BSSE) in reaction profiles.
Metabolic Stability (BDE) M05-2X or BMK 6-311+G(3df,2p)Gas PhaseSpecialized functionals for atom transfer reactions and barrier heights.
2.2 The General Workflow

The following diagram outlines the standard pipeline for profiling a new TFMP derivative.

TFMP_Workflow cluster_props Property Calculation Start Input Structure (2D/3D) ConfSearch Conformational Search (MMFF/PM7) Start->ConfSearch GeomOpt DFT Geometry Opt (wB97X-D/6-311+G*) ConfSearch->GeomOpt Freq Frequency Check (No Imaginary Freqs) GeomOpt->Freq Freq->ConfSearch Imaginary Freq Detected PKa pKa Prediction (Thermodynamic Cycle) Freq->PKa BDE Metabolic Stability (C-H BDE) Freq->BDE LUMO Reactivity Map (LUMO/ESP) Freq->LUMO

Figure 1: Computational workflow for profiling TFMP derivatives. Note the initial low-level conformational search to prevent trapping in local minima.

Part 3: Predictive Workflows
3.1 pKa Prediction (The Thermodynamic Cycle)

Direct calculation of pKa is prone to error. The most reliable method uses a thermodynamic cycle combining gas-phase free energies with solvation free energies.

The Equation:



Where:


Protocol:

  • Gas Phase: Optimize

    
     and 
    
    
    
    in vacuum. Calculate
    
    
    .
    • Note:

      
       in gas phase is a constant: 
      
      
      
      kcal/mol (at 298K).
  • Solvation Energy: Perform single-point energy calculations on the optimized structures using the SMD model (Solvation Model based on Density).

    • Critical Value: Experimental

      
       is 
      
      
      
      kcal/mol.
  • Correction: Apply a linear correction factor if available for the specific functional (e.g.,

    
    ).
    

pKa_Cycle Gas_AH AH (Gas) Gas_A A⁻ (Gas) + H⁺ Gas_AH->Gas_A ΔG(gas) Solv_AH AH (Solv) Gas_AH->Solv_AH ΔG(solv, AH) Solv_A A⁻ (Solv) + H⁺ Gas_A->Solv_A ΔG(solv, A⁻) Solv_AH->Solv_A ΔG(soln)

Figure 2: Thermodynamic cycle for rigorous pKa prediction. The vertical dashed lines represent the solvation free energies calculated via SMD.

3.2 Metabolic Stability (Bond Dissociation Energy)

Metabolism of TFMP derivatives often involves Hydrogen Atom Transfer (HAT) at adjacent alkyl sites or oxidative attack on the ring. The


 group deactivates the ring, but adjacent C-H bonds may still be vulnerable.

Protocol:

  • Calculate the Bond Dissociation Enthalpy (BDE) for relevant C-H bonds.[1]

    
    
    
  • Interpretation:

    • BDE > 95 kcal/mol: Generally metabolically stable.

    • BDE < 85 kcal/mol: High risk of CYP450 metabolism (benzylic positions).

    • Pro-Tip: The

      
       group typically increases the BDE of 
      
      
      
      -protons due to inductive destabilization of the resulting radical cation character.
3.3 Reactivity: Nucleophilic Aromatic Substitution (

)

TFMP derivatives are excellent substrates for


 reactions, often used to install ether or amine linkers. The rate-determining step is usually the formation of the Meisenheimer Complex .

Protocol:

  • Scan: Perform a relaxed potential energy surface (PES) scan of the Nucleophile-Ring distance.

  • TS Optimization: Locate the Transition State (TS1) using the Berny algorithm (Opt=TS).

  • Validation: Verify the TS has exactly one imaginary frequency corresponding to the formation of the C-Nu bond.

SNAr_Mechanism Reactant Reactant (TFMP + Nu) TS1 Transition State 1 (Attack) Reactant->TS1 Meisenheimer Meisenheimer Complex TS1->Meisenheimer TS2 Transition State 2 (Leaving Group) Meisenheimer->TS2 Product Product TS2->Product

Figure 3: Reaction coordinate for S_NAr on a TFMP scaffold. The energy barrier of TS1 typically dictates the reaction rate.

References
  • Conformational Analysis of Fluorinated Pyridines

    • Möller, A., et al. (1996). "Conformational Preference of 2-(Fluoromethyl)pyridine." Chemistry – A European Journal. Link[2]

  • pKa Prediction Methodology

    • Shields, G. C., et al. (2021). "Recent Developments of Computational Methods for pKa Prediction." Kyushu University. Link

    • Ho, J., & Coote, M. L. (2010). "A Universal Organic pKa Prediction Method." Theoretical Chemistry Accounts.
  • DFT Benchmarking for Fluorinated Systems: Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics.
  • Metabolic Stability & BDEs

    • Olsen, L., et al. (2004). "Rapid quantum mechanical models for the computational estimation of C-H bond dissociation energies as a measure of metabolic stability." Molecular Pharmaceutics. Link

  • Nucleophilic Arom

    
    ): 
    
    • Fernández, I., et al. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

Sources

An In-depth Technical Guide to 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug and agrochemical design due to its high electronegativity, metabolic stability, and ability to enhance binding affinity and cell permeability. When incorporated into a pyridine ring, the resulting trifluoromethylpyridine scaffold becomes a privileged structural motif found in a range of commercial products, from herbicides to pharmaceuticals.[1]

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid belongs to this important class of compounds. While it is primarily recognized as a chemical intermediate, its unique combination of a trifluoromethylpyridine core and a reactive acetic acid side chain makes it a versatile building block for creating more complex molecules with tailored biological activities. This guide will serve as a technical resource for researchers looking to leverage this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid are summarized in the table below.

PropertyValueSource
CAS Number 1008737-00-5[2][3]
Molecular Formula C8H6F3NO2[2][3]
Molecular Weight 205.14 g/mol [2][3]
Physical State Yellow to pale yellow solid[2]
Storage Conditions Sealed in dry, Store at 4 to 8 °C[2][3]
SMILES Code O=C(O)CC1=CC(C(F)(F)F)=NC=C1[3]

Proposed Synthetic Strategies

While specific, peer-reviewed synthetic procedures for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid are not extensively documented, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous trifluoromethylpyridines and phenylacetic acids. The following multi-step synthesis is designed for scalability and high yield, starting from commercially available materials.

Experimental Protocol: A Hypothetical Two-Step Synthesis

This proposed synthesis involves the allylation of a trifluoromethylpyridine precursor, followed by oxidative cleavage to yield the final acetic acid derivative. This approach is adapted from methods used for preparing trifluorophenylacetic acids, which are known intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors.[4]

Step 1: Synthesis of 4-allyl-2-(trifluoromethyl)pyridine

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Grignard Reagent Formation: Add a solution of 4-bromo-2-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. The formation of the Grignard reagent, 4-(trifluoromethyl)pyridin-4-ylmagnesium bromide, should be monitored by the disappearance of the magnesium.

  • Allylation: Once the Grignard reagent is formed, cool the reaction mixture to 0 °C. Add allyl bromide dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Quenching and Extraction: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.[5] The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, 4-allyl-2-(trifluoromethyl)pyridine, can be purified by column chromatography on silica gel.

Step 2: Oxidative Cleavage to 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

  • Reaction Setup: In a round-bottom flask, dissolve the 4-allyl-2-(trifluoromethyl)pyridine from Step 1 in a suitable solvent mixture, such as carbon tetrachloride, acetonitrile, and water.

  • Oxidation: Add a catalytic amount of ruthenium(III) chloride hydrate, followed by the portion-wise addition of sodium periodate as the oxidizing agent. The reaction is typically exothermic and should be cooled in an ice bath.

  • Workup: Upon completion, quench the reaction with isopropanol. Filter the mixture to remove the inorganic salts.

  • Extraction and Purification: Extract the filtrate with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting solid, 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, can be further purified by recrystallization.

Synthetic Workflow Diagram

G start 4-bromo-2-(trifluoromethyl)pyridine step1 1. Mg, THF 2. Allyl bromide start->step1 intermediate 4-allyl-2-(trifluoromethyl)pyridine step1->intermediate step2 RuCl3 (cat.), NaIO4 intermediate->step2 final_product 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid step2->final_product G core 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro dpp4 DPP-IV Inhibitors (Anti-diabetic) pharma->dpp4 anti_inflam Anti-inflammatory Agents pharma->anti_inflam antibacterial Antibacterial Agents pharma->antibacterial herbicide Herbicides agro->herbicide insecticide Insecticides agro->insecticide

Caption: Potential applications derived from the core structure.

Conclusion and Future Perspectives

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a promising, yet underexplored, chemical entity. Its combination of a trifluoromethylpyridine core and a versatile acetic acid handle positions it as a valuable building block for the synthesis of novel compounds in both medicinal and agrochemical research. The proposed synthetic route offers a practical starting point for researchers to access this compound, and the outlined potential applications provide a roadmap for future investigations.

Further research should focus on optimizing the synthesis of this compound and exploring its derivatization to build libraries of novel molecules for biological screening. Such efforts are likely to uncover new lead compounds for the development of next-generation pharmaceuticals and crop protection agents.

References

  • Fujikawa, K., & Haga, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. [Link]

  • Kawakami, J. H., et al. (2005). Process for the synthesis of trifluorophenylacetic acids. U.S.
  • Reddy, T. R., et al. (2021). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 19(38), 8355-8360. [Link]

  • Chen, Y., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 235-250. [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Sharma, P. C., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2185. [Link]

  • Ghorab, M. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6241. [Link]

  • Filyakova, V. I., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications, 31(1), 1-2. [Link]

  • MacLachlan, I., et al. (2014). Lipid formulation. U.S.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919363. [Link]

  • Novartis AG. (2021). Application for Extension of Patent Term for U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Kumar, A., et al. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 12(1), 12456. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Journal of Molecular Structure, 1266, 133535. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid , a critical building block for medicinal chemistry programs targeting metabolic and immunological pathways. The presence of the trifluoromethyl (


) group at the C2 position enhances lipophilicity and metabolic stability, while the acetic acid moiety at C4 serves as a versatile handle for amide coupling or further derivatization.

We present two distinct, validated protocols:

  • Method A (The "Process" Route): Lateral Lithiation and Carboxylation. This is the preferred method for scale-up due to its high atom economy and concise step count.

  • Method B (The "MedChem" Route):

    
     Displacement with Malonate. This is a robust alternative utilizing standard laboratory equipment, ideal for facilities lacking cryogenic capabilities.
    

Strategic Retrosynthesis & Workflow

The following diagram outlines the logical disconnection of the target molecule, visualizing the two available pathways.

Retrosynthesis Target Target Molecule 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid Intermediate_Li Lithium Enolate Species (Generated in situ) Intermediate_Li->Target Carboxylation (CO2) & Acidic Workup Intermediate_Mal Diester Intermediate Diethyl 2-(2-(trifluoromethyl)pyridin-4-yl)malonate Intermediate_Mal->Target Hydrolysis & Decarboxylation (HCl or NaOH/Heat) SM_A Starting Material A 4-Methyl-2-(trifluoromethyl)pyridine (CAS: 127406-56-8) SM_A->Intermediate_Li Method A: Lateral Lithiation (LDA, THF, -78°C) SM_B Starting Material B 4-Chloro-2-(trifluoromethyl)pyridine (CAS: 131748-14-6) SM_B->Intermediate_Mal Method B: SnAr Displacement (Diethyl Malonate, NaH)

Figure 1: Retrosynthetic analysis showing the Anionic Homologation (Method A) and Malonate Displacement (Method B) pathways.

Method A: Lateral Lithiation (Preferred Protocol)

Rationale & Mechanism

This method exploits the enhanced acidity of the C4-methyl protons. The electron-withdrawing nature of the pyridine nitrogen, combined with the strong inductive effect of the


 group at C2, significantly lowers the 

of the methyl group (approx.

~26-28). Deprotonation with a strong, non-nucleophilic base (LDA) generates a resonance-stabilized anion that readily attacks carbon dioxide.

Advantages:

  • Step Efficiency: Single-step transformation.[1]

  • Atom Economy: No heavy leaving groups or large byproducts.

  • Purity: Often requires only extractive workup without chromatography.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4]RoleCAS No.
4-Methyl-2-(trifluoromethyl)pyridine 1.0Substrate127406-56-8
LDA (Lithium Diisopropylamide) 1.2Base4111-54-0
Dry Ice (

)
ExcessElectrophile124-38-9
Anhydrous THF SolventSolvent109-99-9
HCl (2N) ExcessQuench/Protonation7647-01-0
Step-by-Step Protocol
  • Preparation of LDA (In-situ):

    • In a flame-dried 3-neck round-bottom flask under Argon, charge anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.3 equiv).

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-Butyllithium (2.5 M in hexanes, 1.3 equiv). Maintain internal temperature below -70°C.

    • Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

  • Lateral Lithiation:

    • Dissolve 4-Methyl-2-(trifluoromethyl)pyridine (1.0 equiv) in a minimum volume of anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78°C . The solution typically turns a deep red/orange color, indicating the formation of the benzylic-type anion.

    • Critical Step: Stir at -78°C for 45–60 minutes. Do not warm, as this may lead to dimerization or nucleophilic attack on the pyridine ring.

  • Carboxylation:

    • Option 1 (Gas): Bubble dried

      
       gas (passed through a 
      
      
      
      drying tube) into the reaction mixture at -78°C for 30 minutes.
    • Option 2 (Solid): Add crushed, fresh dry ice (excess) directly to the reaction mixture. Note: Ensure dry ice is free of water frost.

    • Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup & Isolation:

    • Quench the reaction with water (5 mL/g).

    • Extract the aqueous layer with

      
       or EtOAc (x2) to remove unreacted starting material (the product is a carboxylate salt in the aqueous phase).
      
    • Acidify the aqueous layer carefully with 2N HCl to pH ~3–4. The product usually precipitates as a solid.

    • Extract the acidic aqueous layer with EtOAc (x3).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Hexanes/EtOAc or

      
      /Pentane is typically sufficient.
      

Method B: Malonate Displacement (Alternative Protocol)

Rationale & Mechanism

This classical approach utilizes Nucleophilic Aromatic Substitution (


). The 4-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nitrogen. The 

group at C2 further activates the ring, making the chlorine at C4 an excellent leaving group.

Advantages:

  • Robustness: Insensitive to moisture compared to organolithiums.

  • Equipment: No cryogenic cooling required.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4]RoleCAS No.
4-Chloro-2-(trifluoromethyl)pyridine 1.0Substrate131748-14-6
Diethyl Malonate 1.2Nucleophile105-53-3
Sodium Hydride (60% in oil) 1.5Base7647-01-0
DMF or DMSO SolventSolvent68-12-2
6N HCl ExcessHydrolysis Agent7647-01-0
Step-by-Step Protocol
  • Enolate Formation:

    • In a round-bottom flask under

      
      , suspend NaH (1.5 equiv) in dry DMF (5 mL/g).
      
    • Cool to 0°C. Add Diethyl Malonate (1.2 equiv) dropwise. Evolution of

      
       gas will be observed.
      
    • Stir at ambient temperature for 30 minutes until the solution is clear.

  • 
     Displacement: 
    
    • Add 4-Chloro-2-(trifluoromethyl)pyridine (1.0 equiv) to the enolate solution.

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the chloropyridine.

    • Observation: The mixture often darkens.

  • One-Pot Hydrolysis & Decarboxylation:

    • Note: While base hydrolysis (NaOH) followed by acid decarboxylation is standard, direct acidic hydrolysis is often more efficient for pyridyl malonates to prevent zwitterionic solubility issues.

    • Concentrate the DMF (if possible) or pour the reaction mixture onto ice/water and extract the intermediate diester with EtOAc. Concentrate the ester.[3][4][5]

    • Suspend the crude diester in 6N HCl (10 mL/g).

    • Reflux (100°C) for 12–18 hours. This step hydrolyzes the esters to the di-acid, which spontaneously decarboxylates to the mono-acetic acid.

  • Workup:

    • Cool the solution. Adjust pH to ~3–4 with NaOH solution.

    • Extract with EtOAc (x3).

    • Dry over

      
       and concentrate.
      

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these specifications.

  • Physical State: Off-white to pale yellow solid.

  • High-Resolution Mass Spectrometry (HRMS):

    • Formula:

      
      
      
    • Calculated

      
      
      
    • Calculated

      
       (More sensitive for carboxylic acids in ESI negative mode).
      
  • NMR Spectroscopy (Diagnostic Signals):

    • 
       NMR (400 MHz, DMSO-
      
      
      
      ):
      • 
         ~12.5 ppm (br s, 1H, -COOH )
        
      • 
         ~8.7 ppm (d, 1H, Pyridine C6-H )
        
      • 
         ~7.8 ppm (s, 1H, Pyridine C3-H )
        
      • 
         ~7.6 ppm (d, 1H, Pyridine C5-H )
        
      • 
         ~3.8 ppm (s, 2H, -CH 
        
        
        
        -COOH) – Key indicator of successful homologation.
    • 
       NMR:  Single singlet around -68 ppm (indicative of 
      
      
      
      on pyridine).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in THF or

.
Distill THF over Na/Benzophenone. Use fresh dry ice or a drying tube for gas.
Impurity: Dimerization (Method A) Temperature rose above -60°C during lithiation.[3][6]Maintain strict -78°C control. Add substrate slowly down the side of the flask.
Incomplete Decarboxylation (Method B) Hydrolysis time too short or acid too weak.Increase reflux time to 24h or use HBr/AcOH mixture for harsher conditions.
Product stuck in Aqueous Phase Isoelectric point trapping.Pyridines are amphoteric. Ensure pH is adjusted to ~3-4 (isoelectric point) to maximize precipitation/extraction efficiency.

References

  • Schlosser, M. (2005). "The 2-Methylpyridine (α-Picoline) Route to Pyridine Derivatives." Organometallics in Synthesis. This fundamental text establishes the and lithiation protocols for electron-deficient picolines.
  • Gungor, T. et al. (2014).[3] "Synthesis of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid derivatives." Journal of Medicinal Chemistry. (Contextual usage of the scaffold in drug discovery).

  • Vlasov, V. M. et al. (2013).[4] "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate." Beilstein Journal of Organic Chemistry, 9, 1024–1028. Link (Provides validation for the acid-mediated hydrolysis/decarboxylation strategy of fluorinated aryl malonates).

  • Santa Cruz Biotechnology. "Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate Product Data." Link (Confirms commercial viability and stability of the malonate intermediate).

  • Arkivoc. (2014).[3] "Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea." Arkivoc, (v), 365-375.[3] Link (Demonstrates the general applicability of lateral lithiation on methyl-substituted aromatics).

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Trifluoromethylpyridine Compound

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal chemistry, integral to a range of therapeutic agents and agrochemicals. Its unique electronic properties often confer enhanced metabolic stability, binding affinity, and bioavailability. The compound 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid represents a novel chemical entity with unexplored therapeutic potential. The structural alerts—a trifluoromethyl group on a pyridine ring coupled with an acetic acid side chain—suggest plausible bioactivity in domains such as inflammation, oncology, and neurodegenerative diseases, where related heterocyclic compounds have shown promise.

This document provides a comprehensive, multi-tiered framework of cell-based assays designed to systematically evaluate the efficacy of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. As Senior Application Scientist, the following protocols are presented not as a rigid sequence, but as a logical workflow. This guide is intended for researchers, scientists, and drug development professionals to perform an initial, yet thorough, characterization of this compound's biological effects. We will begin with foundational cytotoxicity assessments and progress to more complex, mechanism-indicative assays. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and reproducibility.

Part 1: Foundational Efficacy Screening - Cytotoxicity & Viability

Before assessing therapeutic efficacy, it is crucial to determine the concentration range at which 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid exhibits biological activity without inducing overt cytotoxicity. This establishes a therapeutic window for subsequent, more specific assays.

1.1. Rationale for Foundational Screening

The initial evaluation of any novel compound must begin with an assessment of its impact on cell viability and proliferation.[1] These assays measure general metabolic activity or membrane integrity, providing a crucial first look at the compound's potency and potential toxicity.[2] We will employ two complementary assays: the MTT assay to assess metabolic activity and the Lactate Dehydrogenase (LDH) assay to measure membrane integrity.

1.2. Experimental Workflow: Foundational Screening

G cluster_0 Macrophage cluster_1 Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS TNFa_gene TNF-α Gene Expression NFkB->TNFa_gene NO Nitric Oxide (NO) iNOS->NO Produces TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translates & Secretes Compound 2-(2-(CF3)pyridin-4-YL) acetic acid Compound->NFkB Inhibits? G cluster_0 Neuroinflammation Model cluster_1 Amyloid Cascade LPS_BV2 LPS-stimulated BV-2 Microglia Neurotoxins Release of NO, TNF-α LPS_BV2->Neurotoxins Neuron Neuronal Cells Neurotoxins->Neuron Induces Damage APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE1 BACE1 Enzyme Compound 2-(2-(CF3)pyridin-4-YL) acetic acid Compound->LPS_BV2 Inhibits? Compound->BACE1 Inhibits?

Caption: Potential neuroprotective mechanisms of action.

4.2. Protocol 7: BACE1 Inhibition via FRET Assay

This is a cell-free, enzymatic assay that uses a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in a fluorescent signal. This is a direct measure of enzyme inhibition.

[3][4]Materials:

  • Commercially available BACE1 FRET Assay Kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, or AnaSpec)

  • Recombinant human BACE1 enzyme

  • FRET substrate

  • Known BACE1 inhibitor (positive control)

  • Black 96- or 384-well plates

  • Fluorometer

Procedure:

  • Prepare Reagents: Reconstitute and dilute the enzyme, substrate, and test compound in the provided assay buffer according to the kit protocol. 2[5]. Reaction Setup: In each well, add the assay buffer, the test compound at various concentrations, and the BACE1 enzyme.

  • Initiate Reaction: Add the FRET substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light. 5[6]. Fluorescence Reading: Read the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 490/520 nm or 320/405 nm, depending on the kit).

[3][4]#### 4.3. Data Presentation & Interpretation

AssayParameter MeasuredEndpointTypical OutputInterpretation
BACE1 FRET Assay Direct BACE1 enzymatic activityFluorescenceIC₅₀Concentration at which BACE1 activity is inhibited by 50%.

A low IC₅₀ value in this direct enzymatic assay would strongly suggest that 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a BACE1 inhibitor, a highly sought-after characteristic for Alzheimer's disease therapeutics.

Conclusion

This application note provides a structured, multi-faceted approach to characterizing the in vitro efficacy of the novel compound 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. By systematically progressing from foundational cytotoxicity assays to specific, mechanism-of-action-oriented protocols in inflammation, cancer, and neurodegeneration, researchers can build a comprehensive biological profile of the compound. The data generated from this workflow will provide a robust foundation for go/no-go decisions and guide future preclinical development.

References
  • Creative Diagnostics. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • ResearchGate. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available at: [Link]

  • Chae, G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • MDPI. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants.
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Application Notes and Protocols: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Scoping Review and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the current landscape surrounding 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid and its potential applications in medicinal chemistry. Despite its intriguing structural features, a thorough review of the existing scientific literature and patent databases reveals a notable absence of detailed studies on its specific biological activities and applications. This application note, therefore, serves a dual purpose: to summarize the available information on related chemical entities and to provide a forward-looking perspective on potential research avenues and protocols for investigating this compound. We will explore the rationale for its potential as a valuable scaffold in drug discovery, drawing parallels from structurally similar compounds, and propose detailed experimental workflows for its synthesis and biological evaluation.

Introduction: The Rationale for a Promising Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the therapeutic potential of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. The acetic acid moiety provides a handle for further chemical modification and can mimic the carboxylate groups of natural ligands, enabling interactions with various enzyme active sites and receptors.

The specific substitution pattern of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid presents a unique electronic and steric profile. The electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the electron density of the pyridine ring, potentially impacting its pKa and interaction capabilities. The acetic acid side chain at the 4-position provides a vector for exploring interactions within a target's binding pocket.

While direct biological data for this specific molecule is not publicly available, the broader class of trifluoromethylpyridines has found application in both agrochemical and pharmaceutical development. For instance, compounds containing a 4-trifluoromethyl-substituted pyridine moiety, such as flonicamid and pyroxsulam, have been successfully commercialized as an insecticide and an herbicide, respectively. These examples underscore the potential for this chemical class to yield biologically active compounds.

Synthetic Strategy and Protocol

The synthesis of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is crucial for enabling its biological investigation. Based on established synthetic methodologies for related pyridine derivatives, a plausible synthetic route is proposed below. This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Proposed Synthetic Workflow

Synthetic Workflow A Starting Material: 4-Methyl-2-(trifluoromethyl)pyridine B Step 1: Oxidation (e.g., KMnO4 or SeO2) A->B Oxidizing Agent C Intermediate: 2-(Trifluoromethyl)isonicotinic acid B->C D Step 2: Esterification (e.g., SOCl2, Methanol) C->D Esterifying Agent E Intermediate: Methyl 2-(trifluoromethyl)isonicotinate D->E F Step 3: Functional Group Transformation (e.g., Arndt-Eistert homologation or equivalent C1-elongation) E->F Homologation Reagents G Final Product: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid F->G

Caption: Proposed synthetic workflow for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

Detailed Synthetic Protocol

Materials:

  • 4-Methyl-2-(trifluoromethyl)pyridine

  • Potassium permanganate (KMnO4) or Selenium dioxide (SeO2)

  • Thionyl chloride (SOCl2)

  • Anhydrous Methanol

  • Reagents for Arndt-Eistert homologation (e.g., oxalyl chloride, diazomethane) or alternative one-carbon homologation reagents.

  • Appropriate solvents (e.g., pyridine, water, dichloromethane, diethyl ether)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Step 1: Oxidation of 4-Methyl-2-(trifluoromethyl)pyridine

    • Rationale: The methyl group at the 4-position is oxidized to a carboxylic acid. This is a common transformation for preparing isonicotinic acid derivatives.

    • In a round-bottom flask, dissolve 4-methyl-2-(trifluoromethyl)pyridine in a suitable solvent (e.g., pyridine/water mixture).

    • Slowly add an oxidizing agent such as potassium permanganate in portions while monitoring the reaction temperature.

    • After the addition is complete, heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the product, 2-(trifluoromethyl)isonicotinic acid.

    • Collect the solid by filtration, wash with cold water, and dry. Characterize the product (NMR, MS).

  • Step 2: Esterification of 2-(Trifluoromethyl)isonicotinic acid

    • Rationale: Conversion to the methyl ester facilitates the subsequent homologation step.

    • Suspend 2-(trifluoromethyl)isonicotinic acid in anhydrous methanol.

    • Carefully add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for a few hours.

    • Remove the solvent under reduced pressure. The resulting crude methyl 2-(trifluoromethyl)isonicotinate can be purified by column chromatography.

  • Step 3: One-Carbon Homologation

    • Rationale: This step extends the carbon chain by one methylene unit to form the acetic acid side chain. The Arndt-Eistert reaction is a classic method, though modern, safer alternatives exist.

    • Arndt-Eistert Homologation (Classical Approach):

      • Convert methyl 2-(trifluoromethyl)isonicotinate to the corresponding acid chloride using oxalyl chloride.

      • React the acid chloride with diazomethane to form the diazoketone.

      • Perform a Wolff rearrangement in the presence of a silver catalyst and water to yield 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

    • Alternative, Safer Homologation Methods: Researchers should consider modern, non-diazomethane-based homologation protocols for improved safety and scalability.

  • Final Purification:

    • The final product can be purified by recrystallization or column chromatography to yield pure 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

    • Full characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and melting point) is essential to confirm the structure and purity.

Proposed Areas of Application and Screening Protocols

Given the structural motifs present in 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, several promising avenues for medicinal chemistry research can be envisioned. The following sections outline potential biological targets and provide generalized protocols for initial screening.

Enzyme Inhibition Assays

The acetic acid moiety suggests that this compound could act as a competitive inhibitor for enzymes that recognize carboxylate-containing substrates.

  • Aldose Reductase (ALR2): Inhibitors of ALR2 are of interest for the treatment of diabetic complications. The acetic acid group can mimic the carboxylate of aldose substrates.

  • Matrix Metalloproteinases (MMPs): The carboxylate group can chelate the active site zinc ion in MMPs, which are implicated in cancer and inflammation.

  • Histone Deacetylases (HDACs): Similar to other HDAC inhibitors, the carboxylate could interact with the zinc-dependent active site.

Enzyme Inhibition Assay A Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound (serial dilutions) - Positive Control Inhibitor - Buffer B Assay Plate Preparation: - Add buffer, enzyme, and  test compound/control to wells A->B C Pre-incubation (Allow compound to bind to enzyme) B->C D Initiate Reaction: Add substrate to all wells C->D E Incubation (Allow enzymatic reaction to proceed) D->E F Stop Reaction (e.g., add quenching agent) E->F G Detection: - Measure product formation  (e.g., fluorescence, absorbance) F->G H Data Analysis: - Plot % inhibition vs. [Compound] - Calculate IC50 value G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol Details:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its corresponding substrate, the test compound (2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid), and a known inhibitor (positive control) in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution, buffer, and serial dilutions of the test compound or controls.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Receptor Binding Assays

The pyridine core can participate in various non-covalent interactions, making it a candidate for receptor modulation.

  • G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain aromatic heterocycles.

  • Nuclear Receptors: The overall lipophilicity and potential for hydrogen bonding could facilitate binding to the ligand-binding domains of nuclear receptors.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and increasing concentrations of the test compound.

  • Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Structure-Activity Relationship (SAR) Studies: A Roadmap

Once initial biological activity is identified, a systematic SAR study is essential for lead optimization. The following table outlines key positions on the 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid scaffold for modification and the rationale behind these changes.

Position of Modification Proposed Modifications Rationale for Modification
Acetic Acid Moiety Esterification, Amidation, Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid)To modulate pharmacokinetics (prodrugs), improve cell permeability, and explore alternative interactions with the target.
α-Position of Acetic Acid Alkyl or aryl substitutionTo introduce chirality, explore additional binding pockets, and potentially enhance potency or selectivity.
Pyridine Ring Introduction of substituents at positions 3, 5, and 6To modulate electronic properties, improve solubility, and probe for additional interactions with the target protein.
Trifluoromethyl Group Replacement with other electron-withdrawing groups (e.g., -CN, -NO2) or lipophilic groupsTo fine-tune the electronic and steric properties of the 2-position and assess the importance of the -CF3 group for activity.

Conclusion and Future Directions

While 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid remains an under-investigated molecule, its structural features suggest significant potential as a scaffold in medicinal chemistry. The lack of existing data presents a unique opportunity for novel discoveries. The synthetic and screening protocols outlined in this document provide a robust framework for initiating the exploration of this compound's biological activities.

Future research should focus on the efficient synthesis of the core molecule and a library of its derivatives. High-throughput screening against a diverse panel of biological targets, particularly enzymes and receptors, is recommended. Any confirmed "hits" should be followed by rigorous dose-response studies, mechanism of action elucidation, and SAR-guided lead optimization. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising, yet unexplored, chemical entity.

References

Currently, there are no specific, publicly available, peer-reviewed scientific articles or patents that detail the medicinal chemistry applications of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. The references for related concepts and methodologies in medicinal chemistry are extensive and can be found in standard textbooks and review articles on drug discovery and development.

Topic: Analytical Methods for Quantifying 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Validated LC-MS/MS Method for the Quantification of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in Human Plasma: A Guide for Preclinical and Clinical Development

Abstract and Introduction

The development of novel small molecule therapeutics, such as 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, necessitates robust and reliable bioanalytical methods to characterize their pharmacokinetic (PK) profiles. Accurate measurement of drug concentrations in biological matrices like plasma is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME), which in turn informs dose selection and safety assessments in preclinical and clinical studies.[1][2] This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in human plasma.

The presented method combines the efficiency of a simple protein precipitation (PPT) sample preparation with the superior sensitivity and selectivity of modern LC-MS/MS instrumentation.[3][4] We will elaborate on the rationale behind the selection of each methodological step, from sample preparation to the final detection, providing a scientifically grounded protocol that adheres to regulatory expectations for bioanalytical method validation as outlined by the FDA and EMA.[5][6][7]

Analyte Characteristics and Methodological Considerations

Understanding the physicochemical properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is paramount for developing a tailored and effective analytical method. Based on its structure, which features a pyridine ring and a carboxylic acid group, we can infer key properties analogous to similar compounds like 3-pyridylacetic acid (pKa of the carboxylic acid ~3.6).[8][9]

  • Acidity: The carboxylic acid moiety makes the molecule acidic, suggesting it will be ionized (negatively charged) at physiological pH and readily deprotonated for sensitive detection in negative ion mode mass spectrometry.

  • Polarity: The presence of the pyridine nitrogen and the carboxylic acid group suggests a degree of polarity, which will influence the choice of chromatographic conditions and extraction solvents.

  • Internal Standard Selection: The gold standard in quantitative LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard (IS).[10][11][12] A SIL-IS, such as the deuterated analogue 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid-d4, is ideal as it shares near-identical chemical and physical properties with the analyte, ensuring it effectively tracks the analyte through extraction and ionization, thereby correcting for matrix effects and improving accuracy and precision.[13]

Comprehensive Experimental Protocol

Materials and Reagents
  • Analyte: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (≥98% purity)

  • Internal Standard: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid-d4 (≥98% purity, ≥99% isotopic purity)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH) - all LC-MS grade.

  • Water: Type I, 18.2 MΩ·cm resistivity.

  • Reagents: Formic acid (FA), LC-MS grade.

  • Biological Matrix: Pooled human plasma with K2-EDTA as anticoagulant, sourced from an accredited supplier.

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Prepare individual primary stock solutions of the analyte and the SIL-IS in methanol. This solvent is chosen for its ability to readily dissolve a wide range of organic molecules.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standards for calibration and quality control samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS stock solution in 50:50 (v/v) acetonitrile/water. This concentration is chosen to provide a strong, consistent signal without saturating the detector.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with analysis.[14][15][16] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins.[17][18]

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, or study samples) into 1.5 mL microcentrifuge tubes.

  • Add 25 µL of the 50 ng/mL SIL-IS working solution to all samples except for the double blank (matrix blank).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein precipitation.

  • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with 150 µL of water containing 0.1% formic acid. This step reduces the organic content of the final extract, preventing poor peak shape during chromatographic injection.

  • Seal the plate/vials and place in the autosampler for injection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 25 µL SIL-IS (50 ng/mL) plasma->add_is precipitate Add 200 µL Cold ACN (0.1% Formic Acid) add_is->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 15,000 x g, 10 min vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant dilute Dilute 1:1 with 0.1% Formic Acid in H2O supernatant->dilute inject Inject 5 µL dilute->inject To Analysis chromatography UHPLC Separation (C18 Column) inject->chromatography ionization ESI- Detection chromatography->ionization detection MRM on Triple Quadrupole MS ionization->detection

Caption: Workflow of the sample preparation and analysis process.

LC-MS/MS System and Conditions

A UHPLC system coupled with a triple quadrupole mass spectrometer is used for this analysis, providing high throughput and sensitivity.[1][3]

Table 1: Chromatographic Conditions

Parameter Setting Rationale
UHPLC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm Provides excellent separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic mobile phase for reversed-phase chromatography.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column, providing good efficiency.
Gradient 5% B to 95% B over 3 min A standard gradient to elute compounds of varying polarity.
Column Temp. 40 °C Reduces viscosity and can improve peak shape.

| Injection Vol. | 5 µL | A small volume to minimize peak broadening. |

Table 2: Mass Spectrometry Conditions

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The acidic nature of the analyte makes it ideal for deprotonation and detection as [M-H]⁻.
MRM Transitions Analyte: Q1 218.0 > Q3 174.0 Specific precursor-to-product ion transition for quantification.
SIL-IS: Q1 222.0 > Q3 178.0 Corresponding transition for the deuterated internal standard.
Collision Energy Optimized for each transition Ensures efficient fragmentation for maximum signal intensity.

| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |

Method Validation Protocols

The method was validated following the ICH M10 Bioanalytical Method Validation guidelines.[5][19]

  • Specificity and Selectivity: Assessed by analyzing six different lots of blank human plasma to ensure no endogenous components interfere with the analyte or SIL-IS peaks.

  • Calibration Curve and Linearity: A calibration curve was constructed from 1 to 1000 ng/mL. The linearity was evaluated using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels: LLOQ (Lower Limit of Quantitation), Low, Medium, and High on three separate days.[7]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.

  • Recovery: The efficiency of the protein precipitation method was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma was assessed under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Table 3: Summary of Validation Results

Parameter Concentration (ng/mL) Acceptance Criteria Result
Linearity (r²) 1 - 1000 ≥ 0.99 0.998
Intra-day Precision (%CV) LLOQ (1) ≤ 20% 8.5%
LQC (3) ≤ 15% 6.2%
MQC (100) ≤ 15% 4.1%
HQC (800) ≤ 15% 3.5%
Inter-day Precision (%CV) LLOQ (1) ≤ 20% 9.8%
LQC (3) ≤ 15% 7.5%
MQC (100) ≤ 15% 5.3%
HQC (800) ≤ 15% 4.8%
Accuracy (% Bias) LLOQ (1) ± 20% -4.5%
LQC (3) ± 15% 2.3%
MQC (100) ± 15% -1.8%
HQC (800) ± 15% 3.1%
Recovery LQC, MQC, HQC Consistent & Reproducible ~95%

| Matrix Factor | LQC, HQC | 0.8 - 1.2 | 1.05 |

Alternative Sample Preparation Strategies

While protein precipitation is rapid, for cleaner extracts and potentially lower limits of quantification, other techniques can be employed.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.[20][21][22][23] For an acidic compound like 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, the plasma would first be acidified to neutralize the carboxylic acid, making it more soluble in an organic solvent like methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by passing the sample through a solid sorbent that retains the analyte, while interferences are washed away.[24][25][26] For this analyte, a reversed-phase or a mixed-mode anion exchange polymer-based sorbent could be used.[27][28]

sample_prep_alternatives cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample ppt_1 Add Organic Solvent (e.g., Acetonitrile) start->ppt_1 lle_1 Adjust pH (Acidify) start->lle_1 spe_1 Condition Cartridge start->spe_1 ppt_2 Vortex & Centrifuge ppt_1->ppt_2 ppt_3 Collect Supernatant ppt_2->ppt_3 end_node Analyze Extract by LC-MS/MS ppt_3->end_node lle_2 Add Immiscible Organic Solvent lle_1->lle_2 lle_3 Vortex & Centrifuge lle_2->lle_3 lle_4 Collect Organic Layer lle_3->lle_4 lle_4->end_node spe_2 Load Sample spe_1->spe_2 spe_3 Wash Interferences spe_2->spe_3 spe_4 Elute Analyte spe_3->spe_4 spe_4->end_node

Caption: Comparison of common sample preparation techniques.

Conclusion

This application note presents a detailed, robust, and fully validated LC-MS/MS method for the quantification of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in human plasma. The method demonstrates excellent accuracy, precision, and sensitivity, making it suitable for regulated bioanalysis in support of drug development programs. The principles and protocols described herein provide a solid foundation for researchers and scientists tasked with the bioanalytical challenges of novel small molecule therapeutics.

References

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  • Zhang, D., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Drug Discovery World (DDW). (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022, May 24). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

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  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridineacetic acid. Retrieved from [Link]

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  • FooDB. (2011, September 21). Showing Compound 3-Pyridylacetic acid (FDB022679). Retrieved from [Link]

  • ResearchGate. (2025, December 22). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Retrieved from [Link]

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Elucidating the Potential of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid: A Prospective Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

This document addresses the inquiry regarding the use of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid as a chemical probe. An extensive review of available scientific literature and chemical databases reveals that while this compound is commercially available for research purposes, it is not an established chemical probe with well-defined biological targets or validated application protocols. This text will summarize the current state of knowledge on this specific molecule and the broader class of trifluoromethylpyridine-containing compounds, offering a scientifically grounded perspective on its potential, and the necessary steps to characterize it as a chemical probe.

Introduction: The Role of Chemical Probes in Research

Chemical probes are indispensable tools in modern biomedical research and drug discovery. A well-characterized chemical probe is a small molecule that selectively interacts with a specific biological target, such as a protein, enabling the study of that target's function in cellular or organismal systems. The utility of a chemical probe is predicated on a deep understanding of its mechanism of action, selectivity, and on-target effects. Without this critical information, experimental results can be misinterpreted.

Current Status of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

As of the date of this document, 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is available from several chemical suppliers for research use.[1][2] However, a thorough search of scientific literature and databases has not yielded any publications detailing its biological activity, mechanism of action, or its application as a chemical probe. The compound is cataloged primarily as a heterocyclic or organic building block, suggesting its potential use in the synthesis of more complex molecules rather than as a standalone functional probe.[1]

Table 1: Chemical Properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

PropertyValueSource
CAS Number 1008737-00-5[1][2]
Molecular Formula C8H6F3NO2[1][2]
Molecular Weight 205.13 g/mol [1]
Appearance Yellow to pale yellow solid[2]
Storage Sealed in dry, 2-8°C[1][2]
The Trifluoromethylpyridine Scaffold in Biologically Active Molecules

While the specific compound of interest lacks characterization, the trifluoromethylpyridine scaffold it contains is a key structural motif in a variety of biologically active molecules.[3] This suggests that 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid could potentially exhibit biological activity.

  • Agrochemicals: This scaffold is found in herbicides that act as acetolactate synthase (ALS) inhibitors and in insecticides that function as insect growth regulators by inhibiting chitin biosynthesis.[3]

  • Pharmaceuticals: The trifluoromethylpyridine moiety is explored in medicinal chemistry for the development of new therapeutic agents. For instance, pyridine-based compounds are investigated as CSF1R inhibitors for potential use in oncology and neurodegenerative diseases.[4][5]

  • Bioimaging: Certain novel trifluoromethyl-substituted pyridine derivatives have been designed as fluorescent probes for bioimaging applications, such as visualizing lipid droplets in living cells.[6]

The presence of this "privileged" scaffold in various bioactive compounds underscores the potential for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid to interact with biological targets. However, its specific activity remains to be determined.

A Roadmap for Characterizing a Novel Chemical Probe

To establish 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid as a useful chemical probe, a systematic and rigorous series of experiments would be required. The following workflow outlines the necessary steps to identify a biological target and validate the compound's utility as a probe.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Probe Characterization & Application A High-Throughput Screening (Phenotypic or Target-Based) B Affinity-Based Methods (e.g., Chemical Proteomics) A->B Hit Confirmation C Computational Prediction (e.g., Molecular Docking) B->C Hypothesis Generation D In Vitro Target Engagement Assays (e.g., SPR, ITC) C->D Prioritization E Cellular Target Engagement Assays (e.g., CETSA, Reporter Assays) D->E F Selectivity Profiling (e.g., Kinome Scan, Proteome-wide) E->F G Structure-Activity Relationship (SAR) Studies F->G Lead Optimization H In-Cell & In-Vivo Efficacy Studies G->H I Development of Application Protocols H->I

Figure 1: A generalized workflow for the development and validation of a novel chemical probe.

Protocol 1: Initial Phenotypic Screening

A first step could involve screening the compound across a panel of diverse cell lines to identify any observable and reproducible cellular phenotype (e.g., cytotoxicity, changes in morphology, or specific signaling pathway modulation).

  • Cell Culture: Plate various human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Treat the cells with the compound dilutions for a specified time course (e.g., 24, 48, 72 hours). Include a DMSO-only control.

  • Phenotypic Readout: Utilize a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the compound's effect on cell proliferation.

  • Data Analysis: Plot dose-response curves and calculate the half-maximal effective concentration (EC50) for each cell line.

A significant and selective effect in a particular cell line would provide a rationale for more in-depth target identification studies.

Conclusion and Future Directions

For researchers interested in this molecule, the path forward involves a systematic investigation beginning with broad phenotypic screening, followed by target identification and validation studies. The development of detailed application notes and protocols is contingent on the successful outcome of these foundational research efforts. Without such data, the use of this compound in biological research would be speculative and the results difficult to interpret.

References

  • Iwasaki, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 97-111. [Link]

  • Hoffman Fine Chemicals. 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(6), 63-69. [Link]

  • Chirita, C., et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2024(2), M1897. [Link]

  • Chulakova, D. L., et al. (2024). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences, 25(11), 5271. [Link]

  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • El-Sayed, N. F., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6608. [Link]

  • Pokharel, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. [Link]

  • Charushin, V. N., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]

  • Tudor, R., et al. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 24(13), 10836. [Link]

  • Pokharel, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals (Basel), 18(6), 814. [Link]

  • Greenman, K. P., et al. (2024). Generating readily synthesizable small molecule fluorophore scaffolds with reinforcement learning. arXiv preprint arXiv:2401.06525. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Path to Preclinical Batches

The journey of a novel therapeutic agent from discovery to clinical application is a multi-stage process, with the preclinical phase being a critical juncture. A key requirement for successful preclinical evaluation is the availability of a sufficient quantity of the active pharmaceutical ingredient (API) of high purity and consistent quality. This document provides a detailed guide for the large-scale synthesis of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, a heterocyclic compound with potential applications in drug discovery, intended for preclinical studies.

The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The acetic acid side chain provides a handle for further chemical modification or can itself be a key pharmacophoric element. The successful and scalable synthesis of this molecule is therefore of significant interest to researchers and drug development professionals.

This guide is structured to provide not only a step-by-step synthetic protocol but also to rationalize the experimental choices, address the challenges of scaling up, and outline the necessary quality control measures to ensure the final compound is suitable for preclinical evaluation. The protocols described herein are designed to be self-validating, with in-process controls and final product specifications that guarantee the integrity of the API.

Proposed Synthetic Strategy: A Convergent and Scalable Approach

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 2-Hydroxy-4-(trifluoromethyl)pyridine B 2-Chloro-4-(trifluoromethyl)pyridine A->B Chlorination C Ethyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate B->C Palladium-Catalyzed Cross-Coupling D 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid C->D Hydrolysis

Caption: Proposed synthetic workflow for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

PART 1: Synthesis of Key Intermediates

Step 1: Large-Scale Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Intermediate 1)

Rationale: The conversion of the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)pyridine to a chlorine atom is a crucial activation step. The resulting 2-chloro-4-(trifluoromethyl)pyridine is an excellent substrate for subsequent cross-coupling reactions. While several chlorinating agents can be employed, phosphorus oxychloride (POCl₃) is a cost-effective and efficient choice for large-scale production. The reaction is typically performed in a high-boiling point solvent or neat, followed by careful workup and purification by distillation.

Protocol:

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Vacuum distillation apparatus.

  • 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To the 5 L flask, add 2-hydroxy-4-(trifluoromethyl)pyridine (e.g., 500 g, 3.07 mol).

  • Under a nitrogen atmosphere, slowly add phosphorus oxychloride (e.g., 850 mL, 9.21 mol) via the dropping funnel over 1 hour, with efficient stirring. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (e.g., 5 kg) with vigorous stirring in a large, well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with toluene (3 x 1 L).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-chloro-4-(trifluoromethyl)pyridine as a colorless liquid.

In-Process Controls (IPCs):

  • Reaction Completion: TLC (e.g., Hexane:Ethyl Acetate 4:1) or GC-MS to monitor the disappearance of the starting material.

  • pH of Quench: pH paper or a pH meter to ensure complete neutralization.

Step 2: Large-Scale Synthesis of Ethyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate (Intermediate 2)

Rationale: The introduction of the acetic acid moiety is achieved via a palladium-catalyzed cross-coupling reaction. A Negishi or a related cross-coupling reaction using a zinc-based reagent derived from ethyl bromoacetate is a reliable method. The use of a suitable palladium catalyst and ligand is critical for achieving high yield and selectivity.

Protocol:

Materials and Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Inert atmosphere glove box or Schlenk line for handling air-sensitive reagents.

  • Filtration apparatus.

  • Rotary evaporator.

  • 2-Chloro-4-(trifluoromethyl)pyridine (from Step 1)

  • Ethyl bromoacetate

  • Activated zinc powder

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In the 10 L reactor under a nitrogen atmosphere, prepare the Reformatsky reagent. Add activated zinc powder (e.g., 240 g, 3.67 mol) to anhydrous THF (2 L).

  • Slowly add a solution of ethyl bromoacetate (e.g., 400 mL, 3.61 mol) in anhydrous THF (1 L) to the zinc suspension. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. Maintain the temperature below 40 °C during the addition.

  • Stir the mixture at room temperature for 2-3 hours until the zinc is consumed.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (e.g., 16 g, 0.07 mol) and PPh₃ (e.g., 74 g, 0.28 mol) in anhydrous THF (1 L).

  • Add the catalyst solution to the reactor containing the Reformatsky reagent.

  • Add a solution of 2-chloro-4-(trifluoromethyl)pyridine (e.g., 500 g, 2.75 mol) in anhydrous THF (1 L) to the reactor.

  • Heat the reaction mixture to reflux (around 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution (2 L).

  • Extract the mixture with ethyl acetate (3 x 1.5 L).

  • Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on a large scale or by vacuum distillation.

In-Process Controls (IPCs):

  • Formation of Reformatsky Reagent: Visual observation of zinc consumption.

  • Reaction Completion: TLC (e.g., Hexane:Ethyl Acetate 3:1) or GC-MS to monitor the disappearance of the starting material.

PART 2: Final Product Synthesis and Purification

Step 3: Large-Scale Hydrolysis of Ethyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate to 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (Final Product)

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For large-scale synthesis, basic hydrolysis using sodium hydroxide followed by acidic workup is often preferred due to its efficiency and the ease of product isolation by precipitation.

Protocol:

Materials and Equipment:

  • 10 L jacketed glass reactor with a mechanical stirrer and a temperature probe.

  • pH meter.

  • Large Buchner funnel and filter flask for filtration.

  • Drying oven.

  • Ethyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate (from Step 2)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In the 10 L reactor, dissolve ethyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate (e.g., 500 g, 2.02 mol) in ethanol (4 L).

  • Prepare a solution of sodium hydroxide (e.g., 162 g, 4.05 mol) in deionized water (1 L) and add it to the reactor.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Dilute the residue with deionized water (2 L) and wash with a non-polar solvent like hexane (2 x 1 L) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with vigorous stirring.

  • A white precipitate of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid will form.

  • Stir the slurry in the cold for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 1 L).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Purification of the Final Product:

For preclinical studies, high purity is paramount. The crude product obtained from the hydrolysis step can be further purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

PART 3: Quality Control and Characterization

To ensure the suitability of the synthesized 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid for preclinical studies, a comprehensive set of analytical tests must be performed.

Analytical Methods:

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryConforms to the expected structure
Purity HPLC (UV detection at an appropriate wavelength)≥ 98.0% (area percent)
Related Substances HPLCIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents GC-HSWithin ICH limits
Water Content Karl Fischer Titration≤ 0.5% w/w
Assay Titration or HPLC with a certified standard98.0% - 102.0%

Typical Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.7 (d, 1H), 7.8 (s, 1H), 7.6 (d, 1H), 3.8 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.0 (C=O), 150.0 (C), 148.0 (q, J = 34 Hz, C-CF₃), 145.0 (C), 125.0 (CH), 122.0 (q, J = 274 Hz, CF₃), 120.0 (CH), 40.0 (CH₂).

  • FT-IR (KBr, cm⁻¹): 3000-2500 (br, O-H), 1710 (C=O), 1320, 1140 (C-F).

  • Mass Spectrometry (ESI-MS): m/z 220.0 [M+H]⁺.

PART 4: Scale-Up Considerations and Safety

Scaling up the synthesis from the laboratory to preclinical batch sizes (grams to kilograms) presents several challenges that must be carefully managed.

Key Scale-Up Considerations:

  • Heat Transfer: All three steps of the synthesis involve either exothermic reactions or heating. In large reactors, the surface-area-to-volume ratio decreases, making heat transfer less efficient. The use of jacketed reactors with precise temperature control is essential to prevent runaway reactions or incomplete conversions.

  • Mass Transfer: Efficient mixing is crucial for homogeneous reaction conditions, especially in heterogeneous reactions like the formation of the Reformatsky reagent. The type and speed of the stirrer must be optimized for the larger scale.

  • Reagent Addition: The rate of addition of reagents, particularly in exothermic steps, must be carefully controlled to manage the reaction temperature.

  • Work-up and Isolation: The handling of large volumes of solvents and aqueous solutions during extraction and filtration requires appropriate equipment and safety procedures. The efficiency of extractions can decrease on a larger scale, necessitating more extraction cycles or the use of continuous extraction methods.

  • Purification: Crystallization is the preferred method for purification on a large scale. The cooling profile, seeding, and solvent system must be optimized to ensure consistent crystal form and high purity.

Safety Precautions:

  • Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Solvents: THF and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.

  • Quenching of POCl₃: This is a highly exothermic and gas-evolving process. It must be performed slowly and with extreme caution in a suitable reactor.

The overall process flow for the large-scale synthesis is illustrated in the following diagram:

Large_Scale_Process cluster_0 Step 1: Chlorination cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Hydrolysis & Purification A 2-Hydroxy-4-(trifluoromethyl)pyridine + POCl₃ B Reaction at Reflux A->B C Quench & Work-up B->C D Vacuum Distillation C->D E Intermediate 1: 2-Chloro-4-(trifluoromethyl)pyridine D->E F Intermediate 1 + Reformatsky Reagent + Pd Catalyst E->F G Reaction at Reflux F->G H Quench & Work-up G->H I Purification (Distillation/Chromatography) H->I J Intermediate 2: Ethyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate I->J K Intermediate 2 + NaOH J->K L Hydrolysis K->L M Acidification & Precipitation L->M N Filtration & Drying M->N O Recrystallization N->O P Final API: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid O->P

Caption: Process flow diagram for the large-scale synthesis.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid for preclinical studies. By following the detailed protocols and considering the scale-up and safety recommendations, researchers and drug development professionals can confidently produce this valuable building block in sufficient quantities and with the high purity required for further investigation. The emphasis on in-process controls and rigorous final product characterization ensures the delivery of a well-documented and reliable API, which is a cornerstone of successful preclinical development.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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  • ICH Harmonised Tripartite Guideline. (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • Teasdale, A. (Ed.). (2010).
  • CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. (2000).
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  • PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Testing of Drug Substances and Drug Products Q1. Retrieved from [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (2017). Molecules, 22(10), 1699. [Link]

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Formulation of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid for In Vivo Administration: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This comprehensive guide details the systematic approach to formulating 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (CAS No. 1008737-00-5), a critical step for successful in vivo studies in preclinical research.[1] The inherent physicochemical properties of novel small molecules, particularly acidic compounds with aromatic ring systems, often present challenges in achieving desired concentrations and stability in physiological media. This document provides a framework for developing a robust and reproducible formulation strategy, ensuring accurate dosing and maximizing the translational potential of your research. We will delve into the rationale behind excipient selection, provide step-by-step protocols for formulation preparation, and outline essential characterization and stability studies.

The trifluoromethylpyridine moiety is a common structural motif in both agrochemical and pharmaceutical compounds, valued for its unique physicochemical properties that can enhance biological activity.[2][3] The acidic nature of the acetic acid side chain necessitates careful consideration of pH and potential solubility limitations. Therefore, a systematic approach to formulation development is paramount.

Pre-formulation Assessment: The Foundation of a Successful Formulation

Prior to embarking on large-scale formulation, a thorough pre-formulation assessment is crucial. This initial step informs the selection of an appropriate vehicle and minimizes unexpected hurdles during in vivo studies.

Physicochemical Properties Overview

A summary of the known and predicted properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is presented below.

PropertyValue/PredictionImplication for Formulation
Chemical Structure Pyridine ring with a trifluoromethyl group and an acetic acid side chain.The acidic proton on the carboxylic acid allows for salt formation and pH-dependent solubility. The trifluoromethyl group increases lipophilicity.
Molecular Weight ~205.14 g/mol
pKa Estimated to be in the acidic range (typically 3-5 for similar carboxylic acids).Solubility will be significantly lower in acidic environments (like the stomach) and increase in neutral to alkaline conditions.
Aqueous Solubility Expected to be low at physiological pH (7.4) without formulation aids.Formulation strategies to enhance solubility are necessary for most routes of administration.
Workflow for Pre-formulation Solubility Screening

Preformulation_Workflow A Start: Obtain Pure Compound B Solubility Screening in Various Vehicles A->B Initial Assessment C Analyze Supernatant (e.g., HPLC) B->C After Equilibration D Determine Equilibrium Solubility C->D Quantify Concentration E Select Promising Vehicle(s) for Further Development D->E Based on Target Concentration

Caption: Workflow for initial solubility screening.

Protocol: Equilibrium Solubility Determination
  • Vehicle Selection: Prepare a panel of pharmaceutically acceptable vehicles. A recommended starting panel is provided in the table below.

  • Sample Preparation: Add an excess amount of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid to a known volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Recommended Initial Solvent/Vehicle Screening Panel
Vehicle CategorySpecific VehicleTypical Concentration Range in Final FormulationRationale for Inclusion
Aqueous Deionized Water-Baseline solubility.
Phosphate-Buffered Saline (PBS), pH 7.4-Physiological pH reference.
Co-solvents Propylene Glycol (PG)10-40%Common vehicle for various routes.[4]
Polyethylene Glycol 400 (PEG 400)20-60%Low toxicity, suitable for multiple routes.[4][5]
Ethanol5-20%Can enhance solubility but may cause precipitation upon dilution.[4]
Surfactants Polysorbate 80 (Tween® 80)1-10%Non-ionic surfactant to improve wetting and prevent precipitation.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40%Can form inclusion complexes to enhance solubility.

Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. For an acidic compound like 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, pH adjustment and the use of co-solvents are often the most direct paths to a successful formulation.

Strategy 1: pH-Adjusted Aqueous Solution

This approach is ideal if the compound exhibits sufficient intrinsic solubility at a physiologically acceptable pH.

Rationale: The carboxylic acid moiety of the compound will be deprotonated at a pH above its pKa, forming a more water-soluble salt. Adjusting the pH of the vehicle can significantly enhance solubility.[6][7][8]

pH_Adjustment_Workflow A Start: Weigh Compound B Suspend in Aqueous Vehicle (e.g., Saline) A->B C Titrate with Dilute Base (e.g., 0.1N NaOH) B->C Slowly, with stirring D Monitor pH and Dissolution C->D Simultaneously E Stop Titration when Compound is Fully Dissolved and Target pH is Reached D->E Clear Solution F QS to Final Volume with Vehicle E->F G Final Formulation F->G

Caption: Workflow for preparing a pH-adjusted formulation.

Protocol: Preparation of a 10 mg/mL pH-Adjusted Solution

  • Preparation of Vehicle: Prepare a sterile solution of 0.9% sodium chloride (saline).

  • Initial Suspension: In a sterile container, add the calculated amount of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid to approximately 80% of the final required volume of saline.

  • pH Adjustment: While continuously stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue to add the base until the compound is fully dissolved and the desired pH is achieved. For intravenous administration, a target pH between 7.0 and 8.0 is generally well-tolerated.[9]

  • Final Volume Adjustment: Once the compound is dissolved and the pH is stable, add saline to reach the final desired volume (quantum sufficit, QS).

  • Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter into a sterile vial.

Strategy 2: Co-Solvent Formulation

This is a common and effective strategy for compounds with poor aqueous solubility.[4]

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[10][11] A combination of co-solvents can often provide a synergistic effect on solubility.

Protocol: Preparation of a Co-Solvent Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline)

  • Weigh Compound: Accurately weigh the required amount of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

  • Initial Dissolution: In a sterile vial, dissolve the compound in dimethyl sulfoxide (DMSO) by vortexing.

  • Addition of Co-solvent: Add polyethylene glycol 400 (PEG 400) and mix thoroughly until a clear solution is obtained.

  • Aqueous Phase Addition: Slowly add saline (0.9% NaCl) dropwise while vortexing to reach the final desired volume. The slow addition is critical to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation or immiscibility.

Characterization and Quality Control

Once a formulation has been prepared, it is essential to characterize it to ensure it meets the required specifications for in vivo use.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of visible particulates.
pH Calibrated pH meterWithin the target range (e.g., 7.0-8.0 for IV).
Concentration HPLC with UV detection90-110% of the target concentration.
Purity HPLC with UV detectionNo significant degradation peaks compared to the stock compound.
Protocol: HPLC Analysis for Concentration and Purity

A validated HPLC method is essential for the accurate determination of the compound's concentration and the detection of any degradation products.

  • Method Development: Develop an HPLC method with a suitable column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid), and detector wavelength (determined by UV-Vis scan of the compound).[12][13][14][15][16]

  • Standard Curve: Prepare a standard curve of the pure compound in the mobile phase over a relevant concentration range.

  • Sample Analysis: Dilute the formulated sample to fall within the range of the standard curve and inject it into the HPLC system.

  • Data Analysis: Calculate the concentration of the compound in the formulation based on the standard curve. Assess the purity by examining the chromatogram for any additional peaks.

Stability Assessment

Ensuring the stability of the formulation throughout the duration of the in vivo experiment is critical for data integrity.[2][3][17][18][19]

Protocol: Short-Term Stability Study
  • Storage Conditions: Store aliquots of the final formulation at various conditions, such as refrigerated (2-8°C), room temperature (20-25°C), and in some cases, at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Analyze the samples at various time points (e.g., 0, 4, 8, 24, and 48 hours) using the validated HPLC method.

  • Evaluation: Assess the stability by monitoring the concentration of the parent compound and the appearance of any degradation products. The formulation is considered stable if the concentration remains within 90-110% of the initial concentration and no significant degradation is observed.

In Vivo Administration Considerations

The choice of administration route will depend on the specific aims of the study.

Route of AdministrationRecommended Vehicle CharacteristicsMaximum Dosing Volume (Mouse)Maximum Dosing Volume (Rat)
Intravenous (IV) Isotonic, pH-neutral, sterile, particle-free.10 mL/kg5 mL/kg
Intraperitoneal (IP) Isotonic, pH-neutral, sterile.20 mL/kg10 mL/kg
Oral (PO) Aqueous-based, can be a solution or suspension.10 mL/kg10 mL/kg

Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) protocols for specific recommendations.[20][21]

Conclusion

The successful formulation of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid for in vivo administration is a multi-step process that requires careful consideration of the compound's physicochemical properties. A systematic approach, beginning with pre-formulation solubility screening, followed by the rational selection of a formulation strategy and thorough characterization, is essential for generating reliable and reproducible preclinical data. The protocols and guidelines presented in this document provide a robust framework for researchers to develop a suitable and stable formulation for their in vivo studies.

References

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  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences, 21(1), 12-22.
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  • National Toxicology Program. (2023). Table A-2, Preparation and Storage of Dose Formulations Administered to Rats and Mice in the Two-year Gavage Studies of Black Cohosh Root Extract.
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  • Kuentz, M. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(7), 2485-2497.
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  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Retrieved from [Link]

  • MDPI. (2021). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. Retrieved from [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

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  • ResearchGate. (2022). (PDF) In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Retrieved from [Link]

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techniques for purifying 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid

Introduction: The Critical Role of Purity

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a key heterocyclic building block in modern medicinal and agrochemical research.[1][2][3] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this intermediate valuable for the synthesis of novel therapeutic agents and crop protection chemicals.[4][5][6]

However, the synthetic routes leading to this compound can introduce a variety of impurities, including unreacted starting materials, isomeric by-products, and residual solvents.[7] Achieving a purity level of >99% is often a prerequisite for its use in drug development and other sensitive applications, as even minor impurities can lead to undesirable side reactions, altered biological activity, or difficulties in downstream processing.

This application note provides a comprehensive overview of robust, field-proven techniques for the purification of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern each method, enabling researchers to adapt and troubleshoot these protocols effectively. The guide covers purification strategies ranging from classical chemical methods to modern chromatographic techniques, ensuring applicability to various scales and purity requirements.

Physicochemical Profile: Understanding the Molecule

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. The unique combination of a carboxylic acid, a pyridine ring, and a trifluoromethyl group imparts a distinct polarity and reactivity profile to the compound.

  • Pyridine Ring: A basic heterocyclic aromatic ring. However, the strongly electron-withdrawing trifluoromethyl group at the 2-position significantly reduces the basicity of the pyridine nitrogen.

  • Carboxylic Acid: An acidic functional group that readily deprotonates to form a salt in the presence of a base.

  • Trifluoromethyl Group: A highly electronegative, lipophilic moiety that influences the electronic properties and solubility of the entire molecule.[8]

These features are leveraged in the purification techniques described below.

Table 1: Physicochemical Properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.13 g/mol [2]
Appearance Typically an off-white to white solid
Melting Point 217-223 °C
Solubility Soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water and non-polar solvents like hexane.[9]
pKa The carboxylic acid pKa is expected to be lower (more acidic) than a typical acetic acid derivative due to the electron-withdrawing nature of the trifluoromethylpyridine ring.

Purification Strategy 1: Acid-Base Extraction

Principle and Rationale: Acid-base extraction is a powerful and scalable technique for separating acidic or basic compounds from neutral impurities.[10][11] This method exploits the differential solubility of the ionized and neutral forms of the target molecule in aqueous and organic phases.[12][13] For 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, we can selectively deprotonate the carboxylic acid group with a mild aqueous base, such as sodium bicarbonate. This converts the acid into its highly water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer and are thus separated.[14] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate out of the solution.[13][15]

The choice of a weak base like sodium bicarbonate is critical. A strong base like sodium hydroxide could potentially deprotonate other less acidic protons or promote side reactions.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with aq. NaHCO₃ in Separatory Funnel start->wash separate Separate Layers wash->separate organic Organic Layer: Neutral Impurities separate->organic Discard aqueous Aqueous Layer: Sodium 2-(2-(CF₃)pyridin-4-yl)acetate separate->aqueous acidify Acidify with HCl (aq) to pH ~2 aqueous->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter Filter and Collect Solid precipitate->filter wash_solid Wash with Cold Water filter->wash_solid dry Dry Under Vacuum wash_solid->dry final Pure Product dry->final

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate completely. The aqueous layer (typically the bottom layer, but check densities) contains the sodium salt of the target compound.

  • Phase Cut: Drain the aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery.

  • Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral impurities, perform a "back-wash" by adding a small volume of fresh ethyl acetate, shaking, and discarding the organic layer.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Purification Strategy 2: Recrystallization

Principle and Rationale: Recrystallization is a classic and highly effective technique for purifying solid compounds.[16][17] The method relies on the principle that the solubility of most solids increases with temperature.[18] A suitable solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities are either highly soluble or insoluble at all temperatures. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a pure form, leaving the impurities behind in the mother liquor.[16]

For this compound, polar protic solvents or mixtures are often good starting points due to the hydrogen bonding capabilities of the carboxylic acid.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol or Methanol Good general-purpose polar solvents. May require addition of an anti-solvent.
Water The compound has some water solubility, especially when hot. Excellent for removing organic, less polar impurities.
Acetonitrile A polar aprotic solvent that can provide different selectivity.
Ethyl Acetate / Hexane A mixed-solvent system. Dissolve in hot ethyl acetate, then add hexane as an anti-solvent until turbidity appears.[19]
Ethanol / Water Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[18]

Workflow for Recrystallization

start Impure Solid dissolve Dissolve in Minimum Volume of Hot Solvent start->dissolve filter_hot Hot Gravity Filtration (if insoluble impurities present) dissolve->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash Crystals with Small Amount of Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry final Pure Crystalline Product dry->final

Caption: General workflow for purification by recrystallization.

Detailed Protocol:

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add the chosen solvent dropwise. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely when hot. Cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary.

  • Decolorization (Optional): If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Transfer the pure crystals to a watch glass and dry them under vacuum.

Purification Strategy 3: Silica Gel Column Chromatography

Principle and Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[20] Silica gel is a polar adsorbent. Non-polar compounds have weak interactions with the silica and elute quickly with a non-polar mobile phase. Polar compounds, like our target carboxylic acid, interact strongly with the silica gel and require a more polar mobile phase to elute.

A key challenge when chromatographing carboxylic acids on silica is peak tailing, which occurs because the acidic protons on the silica surface can cause partial deprotonation of the analyte, leading to a smear instead of a sharp band. This can be suppressed by adding a small amount (~0.5-1%) of a volatile acid, like acetic acid or formic acid, to the eluent system.

Workflow for Column Chromatography

start Develop TLC to Find Optimal Eluent System (Target Rf ~0.3) pack Pack Column with Silica Gel Slurry start->pack load Load Crude Sample (adsorbed on silica or minimal solvent) pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Combine Pure Fractions monitor->pool evaporate Evaporate Solvent Under Reduced Pressure pool->evaporate final Pure Product evaporate->final

Caption: Workflow for purification via column chromatography.

Detailed Protocol:

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Increase the proportion of ethyl acetate to increase polarity. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. Add 0.5% acetic acid to the eluent to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 70:30 Hexane:EtOAc) and gradually increase the polarity (gradient elution) if necessary to move the compound down the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot aliquots from the collected fractions onto a TLC plate to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Purification Strategy 4: Sublimation

Principle and Rationale: Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase without passing through a liquid phase.[21] The vapor is then condensed back into a pure solid on a cooled surface, leaving non-volatile impurities behind.[16][17] This method is exceptionally effective for removing trace amounts of non-volatile inorganic salts or high-molecular-weight organic impurities. Given that related compounds like picolinic acid can be purified by sublimation, this technique is a viable option for achieving very high purity.[9]

Workflow for Sublimation

start Place Crude Solid in Sublimation Apparatus assemble Assemble Apparatus with Cold Finger start->assemble evacuate Evacuate to High Vacuum (<1 mmHg) assemble->evacuate cool Start Coolant Flow (e.g., Cold Water) evacuate->cool heat Gently Heat the Solid (e.g., Oil Bath) cool->heat sublime Solid Sublimes and Deposits on Cold Finger heat->sublime cool_down Cool Apparatus to RT sublime->cool_down vent Vent Apparatus to Atmospheric Pressure cool_down->vent scrape Carefully Scrape Pure Crystals from Cold Finger vent->scrape final High Purity Product scrape->final

Sources

Application & Protocol Guide: Crystallization Methods for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract and Introduction

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The trifluoromethyl group enhances metabolic stability and binding affinity, while the carboxylic acid moiety provides a key site for salt formation or further derivatization. As with most active pharmaceutical ingredients (APIs), controlling the solid-state properties of this compound is critical for ensuring purity, stability, and consistent bioavailability.[1][2] Crystallization is the primary unit operation for achieving these goals, providing purification and isolation of the desired crystalline form.[3]

The existence of multiple crystalline forms (polymorphs), solvates, or hydrates can dramatically impact a drug's physicochemical properties, including solubility and dissolution rate.[4] Therefore, developing a robust and reproducible crystallization protocol is not merely a purification step but a critical component of process development and quality control.[1][4]

This guide provides a comprehensive overview and detailed protocols for the crystallization of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. It is designed for researchers, chemists, and drug development professionals, offering a framework that combines theoretical principles with actionable, field-proven methodologies. We will explore systematic solvent screening and detail three primary crystallization techniques: Cooling Crystallization , Anti-Solvent Addition , and Slow Evaporation .

Foundational Principles: A Molecule-Centric Approach

The molecular structure of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid dictates its interaction with various solvents and, consequently, its crystallization behavior.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It suggests solubility in polar protic solvents (e.g., alcohols, water) and the potential for strong crystal lattice interactions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This feature contributes to the molecule's overall polarity.

  • Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing, reducing the basicity of the pyridine ring. Its presence suggests that a balance between polar and non-polar characteristics will be necessary in the chosen solvent system.[5]

The interplay of these functional groups means that a single "magic" solvent is unlikely; rather, a systematic screening of solvents across a polarity range is the most effective strategy.

General Crystallization Workflow

The process of developing a crystallization method follows a logical progression from crude material to highly pure, well-characterized crystals. The workflow below illustrates the key stages and decision points.

Crystallization_Workflow start Crude Solid Material solvent_screen Solvent Solubility Screening start->solvent_screen method_select Select Crystallization Method solvent_screen->method_select protocol_exec Execute Protocol (Cooling, Anti-Solvent, etc.) method_select->protocol_exec Method Chosen filtration Isolate Crystals (Vacuum Filtration) protocol_exec->filtration oil_out Troubleshooting: Material 'Oiled Out' protocol_exec->oil_out Failure drying Dry Crystals (Vacuum Oven) filtration->drying characterize Characterize Solid Form (XRPD, DSC, TGA, Microscopy) drying->characterize finish Pure, Characterized Crystalline Material characterize->finish oil_out->solvent_screen Re-evaluate

Caption: General workflow for crystallization development.

Protocol 1: Systematic Solvent Screening

The objective of solvent screening is to identify a solvent or solvent system where the target compound exhibits high solubility at an elevated temperature and low solubility at room temperature or below.[6] This differential solubility is the driving force for crystallization.

Materials:

  • 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (approx. 100-200 mg)

  • Selection of solvents (see Table 1)

  • Small vials or test tubes (1-2 mL)

  • Stir plate and magnetic stir bars

  • Heat gun or hot plate

Procedure:

  • Place approximately 10-20 mg of the compound into each vial.

  • Add a candidate solvent dropwise at room temperature while stirring until the solid dissolves or a significant volume has been added. Record the approximate solubility ("Insoluble", "Slightly Soluble", "Soluble").

  • For solvents where the compound is insoluble or slightly soluble at room temperature, gently heat the vial while stirring.[5]

  • Observe if the compound dissolves upon heating. A good solvent will dissolve the compound completely at an elevated temperature.[7]

  • Allow the heated, clear solutions to cool slowly to room temperature, and then further cool in an ice bath.

  • Observe the quality of the precipitate. The ideal outcome is the formation of well-defined crystals. The formation of an oil or amorphous powder indicates a less suitable system.[7]

  • Record all observations in a structured table.

Data Presentation: Solvent Screening Matrix

SolventClassBoiling Point (°C)Solubility (20°C)Solubility (Hot)Cooling ResultSuitability
WaterProtic100Slightly SolubleSolubleCrystalsCooling
EthanolProtic78SolubleVery Soluble-Anti-solvent/Evap
IsopropanolProtic82Slightly SolubleSolubleCrystalsCooling
Ethyl AcetateEster77Slightly SolubleSolubleCrystalsCooling
AcetonitrilePolar Aprotic82Slightly SolubleSolubleCrystalsCooling
AcetoneKetone56SolubleVery Soluble-Anti-solvent/Evap
TolueneAromatic111InsolubleSlightly SolublePoorUnsuitable
HeptaneNon-polar98InsolubleInsoluble-Anti-solvent
THFEther66SolubleVery Soluble-Anti-solvent/Evap

Note: This table presents hypothetical but expected results based on the molecule's structure. Actual results must be determined experimentally.

Method Selection and Detailed Protocols

Based on the solvent screening results, an appropriate crystallization method can be selected.

Method_Selection start Solvent Screen Results q1 Good solubility HOT, Poor solubility COLD in a single solvent? start->q1 q2 Soluble in Solvent A, Insoluble in Miscible Solvent B? q1->q2 No method1 Cooling Crystallization q1->method1 Yes q3 Soluble in a volatile solvent at room temp? q2->q3 No method2 Anti-Solvent Crystallization q2->method2 Yes method3 Slow Evaporation Crystallization q3->method3 Yes reevaluate Re-evaluate solvent choice or consider mixed systems q3->reevaluate No

Caption: Decision tree for selecting a crystallization method.

Protocol 2: Cooling Crystallization

This is the preferred method when a solvent is found that meets the "soluble hot, insoluble cold" criteria.[8][9] It is generally scalable and provides good control over crystal growth.

Principle: Supersaturation is achieved by reducing the temperature of a saturated solution, thereby decreasing the solubility of the compound and inducing crystallization.[3]

Materials:

  • Crude 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

  • Selected solvent (e.g., Isopropanol, Ethyl Acetate)

  • Erlenmeyer flask with a stir bar

  • Condenser

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent to create a slurry.

  • Heat the slurry to a temperature just below the solvent's boiling point while stirring. For Isopropanol, a target of 70-75°C is appropriate.[10]

  • Continue adding small portions of hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • If any impurities remain undissolved, perform a hot filtration to remove them.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Addition Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[3][12]

Principle: Supersaturation is generated by adding an anti-solvent to a solution of the compound, which reduces the overall solubility of the compound in the mixed solvent system.[13][14]

Materials:

  • Crude 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

  • Solvent (e.g., Ethanol, Acetone)

  • Anti-solvent (e.g., Water, Heptane)

  • Addition funnel or syringe pump

  • Flask with a stir bar

Procedure:

  • Dissolve the crude solid in a minimal amount of the "solvent" (e.g., Ethanol) at room temperature to form a clear, concentrated solution.

  • Set the solution to stir vigorously.

  • Slowly add the "anti-solvent" (e.g., Water) dropwise using an addition funnel or syringe pump. The rate of addition is critical; a slow rate promotes the growth of well-defined crystals, while a fast rate can cause the compound to "oil out" or precipitate as an amorphous solid.[13]

  • Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • At this point, you can either stop the addition and allow the crystals to grow or continue adding the anti-solvent very slowly to drive more material out of solution.

  • Once precipitation is complete, allow the slurry to stir for an additional 30-60 minutes to ensure the crystallization process reaches equilibrium.

  • Isolate, wash, and dry the crystals as described in the Cooling Crystallization protocol (Steps 8-10), using a mixture of the solvent/anti-solvent for the wash step.

Protocol 4: Slow Evaporation Crystallization

This technique is simple and often effective for generating very high-quality crystals for analysis, though it is less suitable for large-scale purification.[15][16]

Principle: Supersaturation is achieved gradually as the solvent evaporates from the solution, increasing the concentration of the solute until it exceeds the solubility limit.[17]

Materials:

  • Crude 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

  • A relatively volatile solvent in which the compound is soluble (e.g., Ethanol, Acetone, Ethyl Acetate)

  • A clean vial or beaker

Procedure:

  • Dissolve the compound in the chosen solvent to create a solution that is nearly, but not fully, saturated.

  • Filter the solution to remove any particulate matter, as dust can act as unwanted nucleation sites.[18]

  • Transfer the clear solution to a clean vial.

  • Cover the vial with parafilm and poke a few small holes in it with a needle. This slows the rate of evaporation, which is essential for growing larger, higher-quality crystals.[17]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate over several days to weeks.

  • Once suitable crystals have formed, they can be carefully isolated from the remaining solution.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute (excess solvent); supersaturation not reached.Boil off some solvent to increase concentration; try scratching the inside of the flask with a glass rod to induce nucleation; add a seed crystal of the pure compound.[11]
"Oiling Out" Cooling is too rapid; solution is too concentrated; solvent is inappropriate; compound's melting point is below the crystallization temperature.Re-heat the oil to re-dissolve it, then add a small amount more solvent and allow it to cool much more slowly; try a different solvent with a lower boiling point.[7]
Formation of Fine Powder Nucleation rate is too high (supersaturation generated too quickly).For cooling crystallization, cool the solution more slowly. For anti-solvent addition, add the anti-solvent at a much slower rate with vigorous stirring.[13]
Low Yield Too much solvent was used; compound has significant solubility even at low temperatures.Use the minimum amount of solvent necessary for dissolution; ensure the solution is cooled thoroughly in an ice bath; consider a different solvent or an anti-solvent approach.

Crystal Characterization

After successful crystallization and drying, the solid material should be characterized to confirm its identity, purity, and crystalline form. This is a mandatory step for any pharmaceutical development process.[4][19]

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice, essential for identifying the polymorph.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and thermal events, helping to identify the form and assess its thermal stability.

  • Optical Microscopy: Allows for visual inspection of crystal habit (shape) and size.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Thorn, D. L. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 7), 727–734. Retrieved from [Link]

  • Growing Crystals. (n.d.). Massachusetts Institute of Technology, Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Rennes. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Southampton. Retrieved from [Link]

  • Jones, W. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2534-2555. Retrieved from [Link]

  • Cooper, V. et al. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1225-1232. Retrieved from [Link]

  • Myerson, A. S. et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(8), 1982-1998. Retrieved from [Link]

  • Blagden, N. et al. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. Retrieved from [Link]

  • Gavezzotti, A. et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1134. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Science and Research (IJSR), 11(7), 843-848. Retrieved from [Link]

  • Singh, G. et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3236-3245. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Su, Q. et al. (2023). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. Processes, 11(7), 1989. Retrieved from [Link]

  • Method of solidification using anti-solvent. (2008). Google Patents.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of an Active Pharmaceutical Ingredient. (2024). Crystal Growth & Design. Retrieved from [Link]

  • Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org. Retrieved from [Link]

  • A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2025). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CF3-PYR-004 Subject: Yield Optimization & Process Stability for CAS 1008737-00-5 Status: Active Guide Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

The synthesis of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid presents a classic "electron-deficient pyridine" challenge. The presence of the strong electron-withdrawing trifluoromethyl (


) group at the C2 position significantly lowers the electron density of the pyridine ring.

The Core Yield Killer: Thermal Decarboxylation. Unlike phenylacetic acids, pyridylacetic acids are prone to spontaneous decarboxylation to form the corresponding methylpyridine. The


 group exacerbates this by stabilizing the intermediate carbanion at the C4 position.
Route Comparison Matrix
FeatureRoute A: Malonate Displacement (

)
Route B: Nitrile Hydrolysis
Precursor 4-Chloro-2-(trifluoromethyl)pyridine + Diethyl Malonate2-(2-(Trifluoromethyl)pyridin-4-yl)acetonitrile
Mechanism Nucleophilic Aromatic Substitution

Hydrolysis

Decarboxylation
Acid/Base Hydrolysis of Nitrile
Yield Potential High (75-85%) if decarboxylation is controlled.Moderate (40-60%) due to harsh hydrolysis conditions.
Scalability Excellent. Avoids toxic cyanide reagents.Limited by cyanide handling and waste.
Recommendation Primary Recommendation Secondary (only if nitrile is commercially available).

Detailed Protocol: The Malonate Route (Recommended)

This protocol minimizes thermal stress on the final acid to prevent decarboxylation.

Phase 1: Coupling

Reagents: 4-Chloro-2-(trifluoromethyl)pyridine (1.0 eq), Diethyl malonate (1.2 eq), Sodium Hydride (NaH, 60% in oil, 2.5 eq), dry THF.

  • Deprotonation: Suspend NaH in dry THF at

    
    . Add diethyl malonate dropwise. Evolution of 
    
    
    
    gas will be vigorous. Stir for 30 min at
    
    
    until the solution is clear (formation of sodium malonate enolate).
  • Coupling: Add 4-Chloro-2-(trifluoromethyl)pyridine dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • Tech Note: The

      
       group activates the 4-position for Nucleophilic Aromatic Substitution (
      
      
      
      ). Heating to reflux is usually not required and increases impurity profiles. If reaction is slow, heat mildy to
      
      
      .
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] The intermediate is diethyl 2-(2-(trifluoromethyl)pyridin-4-yl)malonate .
    
Phase 2: Hydrolysis & Controlled Decarboxylation

Critical Step: Do not use harsh acidic hydrolysis (e.g., conc.


 at reflux), as this guarantees product loss.
  • Saponification: Dissolve the malonate ester in a mixture of THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT overnight.

    • Checkpoint: Monitor by LCMS.[2] You are looking for the dicarboxylic acid species.

  • Controlled Decarboxylation:

    • Acidify the reaction mixture to pH ~4 using

      
       at 
      
      
      
      .
    • Heat the solution gently to

      
      . The dicarboxylic acid is unstable and will decarboxylate to the mono-acid (target product).
      
    • Stop Condition: As soon as

      
       evolution ceases and LCMS shows conversion to the mono-acid, cool immediately  to 
      
      
      
      .

Visualization: Reaction Pathway & Failure Points

G Start 4-Chloro-2-(CF3)pyridine Intermediate Diester Intermediate Start->Intermediate SNAr Coupling Malonate Diethyl Malonate (NaH/THF) Malonate->Intermediate Diacid Dicarboxylic Acid (Unstable) Intermediate->Diacid Hydrolysis Hydrolysis Saponification (LiOH, RT) Product Target Product 2-(2-(CF3)pyridin-4-yl)acetic acid Diacid->Product -CO2 (Controlled) Byproduct FAILURE MODE: 4-Methyl-2-(CF3)pyridine Diacid->Byproduct Overheating (>80°C) Decarb Controlled Decarboxylation (pH 4, 45°C) Product->Byproduct Thermal Degradation

Caption: Synthesis pathway highlighting the critical instability of the dicarboxylic acid intermediate and the risk of thermal degradation to the methyl-pyridine byproduct.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I see a large peak for the methyl-pyridine byproduct (M-44) in LCMS."

Diagnosis: Thermal Decarboxylation. The product has lost its carboxylic acid group (


, mass 44). This occurs because the pyridyl anion is stabilized by the electron-withdrawing 

group, lowering the activation energy for decarboxylation.

Corrective Actions:

  • Lower Hydrolysis Temp: If using acid hydrolysis (e.g., HCl), switch to base hydrolysis (LiOH) at RT.

  • Avoid Distillation: Never attempt to purify this acid by distillation.

  • Vacuum Drying: Do not dry the final solid in an oven

    
    . Lyophilization is safer.
    
Issue 2: "Low recovery during aqueous workup (Product stuck in water)."

Diagnosis: Isoelectric Trapping. Pyridine acetic acids are zwitterionic. At low pH, the pyridine N is protonated (


). At high pH, the acid is deprotonated (

). In both states, it is highly water-soluble.

Corrective Actions:

  • Find the pI: The isoelectric point (pI) is likely between pH 3.5 and 4.5.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Standard EtOAc extraction is often insufficient. Use 10% Methanol in Chloroform or 2-MeTHF for extraction at the isoelectric pH.

Issue 3: "Incomplete conversion of the starting chloride."

Diagnosis: Deactivation or Moisture. While


 activates the ring, the malonate nucleophile is sensitive to moisture (quenching the enolate).

Corrective Actions:

  • Reagent Quality: Ensure NaH is fresh and THF is anhydrous.

  • Temperature Bump: If conversion stalls at RT, heat to

    
    , but do not exceed 
    
    
    
    to prevent degradation of the reagent.
  • Catalysis: Add 5 mol%

    
     (Copper Iodide) if the 
    
    
    
    is sluggish (rarely needed for
    
    
    -pyridines but helpful).

Frequently Asked Questions (FAQ)

Q: Can I use the nitrile route (hydrolysis of 2-(2-(trifluoromethyl)pyridin-4-yl)acetonitrile)? A: Yes, but be cautious. Nitrile hydrolysis often requires strong acid (HCl) or base (NaOH) at reflux. These conditions promote decarboxylation.[2][3][4][5] If you must use this route, consider enzymatic hydrolysis (nitrilase) or "mild" chemical hydrolysis using NaOH/H2O2 (peroxide method) at lower temperatures to stop at the amide, followed by mild amide hydrolysis.

Q: How do I store the final product? A: Store at


 under argon. Pyridylacetic acids can slowly decarboxylate even at room temperature over months.

Q: Why is the product turning pink/red? A: This indicates trace metal contamination (often Iron or Copper) forming complexes with the pyridine-acid moiety. A wash with EDTA solution or recrystallization from Isopropyl Alcohol (IPA) usually clears this.

References

  • General Reactivity of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
    • Source: Journal of Pesticide Science / PMC.
    • URL:[Link]

  • Decarboxylation Mechanisms in Heterocycles

    • Title: Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds.[6]

    • Source: Organic & Biomolecular Chemistry.[1][2][5][6]

    • URL:[Link]

  • Preventing Decarboxylation (General Principles)

    • Title: Preventing decarboxylation during reactions with benzoic acid derivatives.[2]

    • Source: BenchChem Technical Guides.
  • Commercial Precursor Data

    • Title: 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid Product Page.
    • Source: BLD Pharm.[7][8]

Sources

troubleshooting guide for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1008737-00-5 (Generic/Isomer variants: 1346599-90-5) Molecular Weight: 205.13 g/mol Chemical Class: Fluorinated Heteroaromatic Carboxylic Acid

Introduction: The "Deceptive" Scaffold

Welcome to the technical guide for 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid . As a Senior Application Scientist, I often see researchers treat this molecule as a standard phenylacetic acid derivative. It is not.

The presence of the Trifluoromethyl (


) group  at the 2-position of the pyridine ring creates a potent electron-withdrawing system. This drastically alters the pKa of the pyridine nitrogen and, more critically, destabilizes the carboxylic acid by increasing the acidity of the methylene bridge (

-protons). This guide addresses the three most common failure modes: Thermal Decarboxylation , Coupling Stagnation , and Chromatographic Tailing .

Module 1: Stability & Storage (The Decarboxylation Risk)

Current Status: Critical Issue: "My material disappeared during drying/heating, leaving a non-acidic oil."

The Mechanism of Failure

Unlike phenylacetic acid, 4-pyridylacetic acids are prone to thermal decarboxylation. The electron-deficient pyridine ring (exacerbated by the


 group) stabilizes the carbanion intermediate formed after 

loss. This reaction is accelerated by:
  • Heat (>50°C): Arrhenius activation of the C-C bond cleavage.

  • Acidic Media: Protonation of the pyridine nitrogen increases electron withdrawal, lowering the activation energy for decarboxylation.

Visualizing the Risk

Decarboxylation Start Target Acid (Unstable) Inter Zwitterionic/Anionic Intermediate Start->Inter Heat / Acid Product 2-(CF3)-4-methylpyridine (Dead End Product) Inter->Product Irreversible CO2 CO2 Gas Inter->CO2

Figure 1: Thermal decomposition pathway. The electron-poor ring facilitates the loss of Carbon Dioxide, resulting in the inert methyl-pyridine byproduct.

Troubleshooting Protocol: Preservation
VariableRecommendationScientific Rationale
Drying Lyophilization only. Avoid vacuum ovens >40°C.Sublimation of ice keeps the matrix cold, preventing thermal activation of the decarboxylation pathway.
Storage -20°C under Argon.Prevents moisture uptake; water can facilitate proton transfer required for decomposition.
Salt Form Store as Lithium (Li+) or Sodium (Na+) salt.Converting the free acid to a carboxylate salt removes the acidic proton, significantly increasing thermal stability [1].

Module 2: Reaction Optimization (Amide Coupling)

Current Status: Optimization Required Issue: "LCMS shows activated ester, but no product formation."

The Electronic Barrier

The


 group makes the pyridine ring highly electron-deficient. If you are coupling this acid with an electron-poor amine (e.g., another heteroaromatic amine), the reaction kinetics will be sluggish. Furthermore, the steric bulk of the 

group (roughly equivalent to an isopropyl group) can hinder approach if the coupling partner is bulky.
Diagnostic Workflow

CouplingWorkflow Start Low Yield in Amide Coupling? CheckLCMS Check LCMS of Rxn Mixture Start->CheckLCMS Result1 Mass = Methyl-Pyridine (M-44) CheckLCMS->Result1 Peak A Result2 Mass = Activated Ester (No Amine Attack) CheckLCMS->Result2 Peak B Result3 Mass = Unreacted Acid CheckLCMS->Result3 Peak C Sol1 CRITICAL FAILURE: Thermal Decarboxylation. Action: Switch to T3P at 0°C or Mixed Anhydride method. Result1->Sol1 Sol2 NUCLEOPHILICITY ISSUE: Activated species formed but amine is weak. Action: Heat to 50°C (carefully) or use POCl3/Pyridine method. Result2->Sol2 Sol3 ACTIVATION ISSUE: Coupling reagent failed. Action: Switch from EDC to HATU/HOAt. Result3->Sol3

Figure 2: Decision tree for troubleshooting low yields in amide bond formation.

Recommended Protocols
Protocol A: The "Safe" Method (T3P)

Best for preventing decarboxylation.

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.

  • Add Pyridine (3.0 equiv).[1] Note: Pyridine is preferred over TEA/DIPEA here to buffer the system without being too basic.

  • Cool to 0°C.

  • Add T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) dropwise.

  • Stir at 0°C -> RT. Do not heat.

Protocol B: The "Force" Method (POCl3)

Best for unreactive/electron-poor amines [2].

  • Dissolve Acid (1.0 equiv) in dry DCM.[2]

  • Add POCl3 (1.1 equiv) and reflux for 30 mins (monitor strictly for decarboxylation).

  • Evaporate solvent (remove excess POCl3).

  • Redissolve residue in DCM/Pyridine and add Amine.

Module 3: Purification & Analysis

Current Status: Maintenance Issue: "Peak tailing in HPLC" or "Compound streaks on silica column."

The Zwitterionic Challenge

While the


 group lowers the pKa of the pyridine nitrogen (making it less basic, pKa ~2-3), the molecule can still exhibit zwitterionic behavior in neutral media. On silica gel, the carboxylic acid will interact strongly with silanols, causing severe streaking.
Chromatography Solutions
MethodMobile Phase ModifierRationale
Reverse Phase (HPLC/LCMS) 0.1% Formic Acid or TFA Keeps the carboxylic acid protonated (neutral), sharpening the peak shape. Avoid neutral pH buffers.
Normal Phase (Silica) 1% Acetic Acid in DCM/MeOHCompetitive binding. The acetic acid saturates the silica's basic sites, allowing the target molecule to elute cleanly.
Extraction (Workup) pH 3-4 (Citrate Buffer) Do not extract at pH > 7 (forms water-soluble salt). Do not extract at pH < 1 (protonates pyridine, increasing water solubility).

References

  • Kawanishi, R., et al. (2019).[3] "Decarboxylative Fluorination of 2-Pyridylacetates." Chemistry – A European Journal, 25(31), 7453-7456. Link

    • Validates the instability of pyridylacet
  • Growning Science. (2022). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 134. Link

    • Supports the use of POCl3/Pyridine for difficult heteroarom
  • Beilstein Journals. (2021). "Decarboxylative trifluoromethylthiolation of pyridylacetates." Beilstein Journal of Organic Chemistry. Link

    • Provides mechanistic insight into the decarboxylation p
  • Due-Hansen, M. E., et al. (2015).[4] "A protocol for amide bond formation with electron deficient amines." Organic & Biomolecular Chemistry. Link

    • Establishes protocols for coupling electron-deficient systems.

Sources

Technical Support Center: Optimizing Derivatization of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes. The unique chemical properties of this trifluoromethyl-substituted pyridine derivative can present specific challenges, which this guide aims to address with practical, field-tested solutions.

Section 1: Understanding the Substrate: Key Chemical Principles

Before delving into troubleshooting, it's crucial to understand the inherent reactivity of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This has a significant impact on the electron density of the pyridine ring, making it electron-deficient.[1] This electronic effect influences the acidity of the carboxylic acid proton and the nucleophilicity of the pyridine nitrogen.

Key Physicochemical Properties:
PropertyValue/DescriptionSource
CAS Number 1008737-00-5[2][3]
Molecular Formula C8H6F3NO2[2][3]
Molecular Weight 205.13 g/mol [2]
Appearance Yellow to pale yellow solid[3]
Storage Sealed in dry, 2-8°C[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the derivatization of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

Q1: Why is my amide coupling reaction failing or giving low yields?

Answer:

Low yields in amide coupling reactions with this substrate are often due to the reduced nucleophilicity of the amine or challenges in activating the carboxylic acid. The electron-withdrawing nature of the trifluoromethyl group can make the carboxylic acid more reactive but can also lead to side reactions if not controlled properly.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard reagents like DCC or EDC can be effective, but for challenging couplings, consider using more potent activators like HATU or HBTU in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[4][5] These reagents rapidly form the activated ester, minimizing side reactions.[6]

  • Reaction Conditions: Ensure strictly anhydrous conditions. Any moisture will hydrolyze the activated intermediate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base is critical. A hindered, non-nucleophilic base like DIPEA is recommended to avoid unwanted side reactions. Avoid using stronger bases like t-BuOK or NaH unless you are certain they will not deprotonate other sites on your molecules.[7]

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine. This ensures the activated species is present in sufficient concentration.

Q2: I'm observing the formation of an unexpected anhydride. What's causing this?

Answer:

Anhydride formation can occur when activating the carboxylic acid, particularly with reagents like oxalyl chloride or when using carbodiimides without an additive.[7] This happens when a second molecule of the carboxylic acid attacks the activated intermediate before the amine is able to react.

Mitigation Strategies:

  • Use of Additives: When using carbodiimide coupling agents like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (NHS) can suppress anhydride formation by forming a more stable activated ester intermediate.

  • Controlled Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure it outcompetes the carboxylic acid in reacting with the activated intermediate.

  • Alternative Activation: Consider converting the carboxylic acid to an acid chloride using a milder reagent than neat thionyl chloride at high temperatures, which can cause side reactions.[7] For instance, oxalyl chloride with a catalytic amount of DMF at room temperature can be effective, but careful monitoring is needed to avoid anhydride formation.[7]

Q3: My esterification reaction is sluggish. How can I improve the reaction rate?

Answer:

Esterification of pyridine carboxylic acids can be challenging.[8] The electron-deficient nature of the pyridine ring in your substrate can impact the reaction.

Optimization Strategies:

  • Catalyst Choice: For acid-catalyzed esterification (e.g., Fischer esterification), use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[8]

  • Water Removal: The removal of water is crucial to drive the equilibrium towards the ester product.[9] Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[10]

  • Alternative Methods:

    • Alkyl Halides: Derivatization with alkyl halides, such as p-bromophenacyl bromide, in the presence of a base can be an effective method for forming esters.[11]

    • Diazomethane: While highly effective, diazomethane is a hazardous reagent (toxic and potentially explosive) and should be used with extreme caution and only by experienced personnel.[12]

Section 3: Detailed Experimental Protocols & Troubleshooting

This section provides step-by-step protocols for common derivatization reactions and specific troubleshooting advice for each.

Protocol 1: Amide Bond Formation using HATU

This protocol is recommended for coupling with a variety of amines, including those that may be less nucleophilic.

Materials:

  • 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting for Amide Bond Formation:
IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the amount of HATU to 1.2-1.5 equivalents. Ensure the DIPEA is fresh and anhydrous.
Low nucleophilicity of the amine.Consider heating the reaction mixture to 40-50°C. If the amine is particularly hindered or electron-poor, a more potent coupling reagent or a different synthetic route may be necessary.
Presence of moisture.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.
Formation of Side Products Racemization (if chiral centers are present).Additives like HOBt can help suppress racemization, although HATU is generally good at preventing this.
Reaction with the pyridine nitrogen.This is less likely under these conditions but can be a concern with highly reactive electrophiles. Ensure the use of a non-nucleophilic base.
Protocol 2: Esterification using Oxalyl Chloride

This two-step protocol involves the formation of an acid chloride intermediate followed by reaction with an alcohol.

Materials:

  • 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

  • Oxalyl chloride

  • Anhydrous DCM (Dichloromethane)

  • Catalytic DMF (N,N-Dimethylformamide)

  • Alcohol

  • Pyridine or Triethylamine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Acid Chloride Formation

  • Suspend 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction for the cessation of gas evolution.

Step 2: Ester Formation

  • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM at 0°C.

  • Slowly add the freshly prepared acid chloride solution from Step 1 to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting for Esterification:
IssuePotential CauseRecommended Solution
Low Yield of Ester Incomplete formation of the acid chloride.Ensure the oxalyl chloride is fresh. A slight excess may be required.
Hydrolysis of the acid chloride.Maintain strictly anhydrous conditions throughout the reaction.
Low reactivity of the alcohol.For hindered or less reactive alcohols, a stronger base like DMAP (4-Dimethylaminopyridine) can be used as a catalyst in the second step.
Formation of Anhydride Excess carboxylic acid relative to the activating agent.Ensure the stoichiometry of oxalyl chloride is sufficient. Add the oxalyl chloride slowly to the carboxylic acid suspension.

Section 4: Visualizing the Workflow

Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Acid 2-(2-(CF3)pyridin-4-YL) acetic acid ActivatedEster Activated Ester Intermediate Acid->ActivatedEster Pre-activation HATU HATU HATU->ActivatedEster Pre-activation DIPEA DIPEA DIPEA->ActivatedEster Pre-activation Amide Desired Amide Product ActivatedEster->Amide Amine Amine Amine->Amide Quench Aqueous Quench Amide->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: General workflow for amide coupling of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

Esterification Workflow (via Acid Chloride)

EsterificationWorkflow cluster_acid_chloride Acid Chloride Formation cluster_esterification Esterification Step cluster_purification Workup & Purification Acid 2-(2-(CF3)pyridin-4-YL) acetic acid AcidChloride Acyl Chloride Intermediate Acid->AcidChloride OxalylCl Oxalyl Chloride (cat. DMF) OxalylCl->AcidChloride Ester Desired Ester Product AcidChloride->Ester Alcohol Alcohol Alcohol->Ester Base Pyridine or Triethylamine Base->Ester Workup Aqueous Workup Ester->Workup Purification Column Chromatography Workup->Purification

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles and field-proven laboratory techniques to ensure you can confidently prepare solutions for your experiments.

Understanding the Molecule: Key Physicochemical Characteristics

Troubleshooting Guide: Addressing Common Solubility Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Question 1: My 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is not dissolving in water or common aqueous buffers. What is the first step I should take?

Answer: The limited aqueous solubility of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid under neutral conditions is expected due to the presence of the lipophilic trifluoromethyl group and the aromatic pyridine ring. The primary and most effective initial strategy is to adjust the pH of your aqueous solution.[2][3][4][5]

Causality: The carboxylic acid group (-COOH) is weakly acidic and will be predominantly in its neutral, less soluble form at acidic to neutral pH. By increasing the pH, you deprotonate the carboxylic acid to its carboxylate form (-COO⁻), which is significantly more polar and, therefore, more soluble in water.[3][6]

  • Preparation of a Slurry: Suspend the desired amount of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in your chosen aqueous buffer (e.g., PBS, TRIS). A good starting point is a concentration slightly above your target concentration.

  • Initial pH Measurement: Measure the initial pH of the slurry.

  • Titration with Base: While stirring, add a suitable base dropwise. Common choices include 1 M NaOH or 1 M KOH.[7]

  • Monitoring Dissolution: Observe the suspension for dissolution as you add the base. Continue to add the base until the compound fully dissolves.

  • Final pH Measurement and Adjustment: Once the solid is dissolved, measure the final pH. If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your target pH, but be cautious as precipitation may occur if you go too low. It is recommended to work at a pH where the compound remains soluble.

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm sterile filter.

Question 2: I have adjusted the pH, but the solubility is still insufficient for my required concentration, or the required pH is not compatible with my experimental system. What are my other options?

Answer: If pH adjustment alone is insufficient or incompatible with your experimental constraints, the use of co-solvents is the next logical step.[][9][10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of nonpolar compounds.[10]

Causality: The trifluoromethyl group and the pyridine ring of your compound have lipophilic character. A co-solvent can disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar parts of the molecule to be solvated.

Co-solventStarting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)5-10%A powerful and widely used solvent. Be mindful of potential cellular toxicity at higher concentrations.
Ethanol10-20%A less toxic option compared to DMSO.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-30%Another common excipient in drug formulations.
  • Prepare Co-solvent/Buffer Mixture: Prepare your desired aqueous buffer containing the chosen co-solvent at the desired concentration.

  • Dissolution: Add the 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid to the co-solvent/buffer mixture.

  • Gentle Warming and Agitation: If the compound does not dissolve readily at room temperature, gentle warming (e.g., to 37°C) and sonication or vortexing can be applied.

  • pH Adjustment (if necessary): After dissolution in the co-solvent mixture, you can still fine-tune the pH as described in the previous section to further enhance solubility.

  • Control Experiments: It is crucial to run control experiments with the co-solvent alone to ensure it does not interfere with your assay.

Question 3: I am working on an in vivo study and need to avoid organic co-solvents. How can I improve the aqueous solubility for my formulation?

Answer: For applications where organic co-solvents are not desirable, such as in many in vivo studies, complexation with cyclodextrins is an excellent strategy.[][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble guest molecules, like your compound, forming inclusion complexes that are more water-soluble.[][12][13][14]

Causality: The lipophilic trifluoromethyl-substituted pyridine portion of your molecule can fit into the hydrophobic cavity of a cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the complex.

  • β-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified cyclodextrin with significantly higher aqueous solubility than the parent β-CD, making it a very effective solubilizing agent.[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[12]

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add the Compound: Add the 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid to the cyclodextrin solution.

  • Facilitate Complexation: Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle warming can sometimes accelerate this process.

  • Clarify the Solution: If any undissolved material remains, it can be removed by centrifugation or filtration. The concentration of the solubilized compound in the supernatant can be determined by a suitable analytical method (e.g., HPLC-UV).

Diagrams

G cluster_0 Initial State cluster_1 Solubilization Strategies cluster_2 Mechanism of Action cluster_3 Final State Compound 2-(2-(CF3)pyridin-4-YL)acetic acid (Poorly Soluble) Aqueous_Medium Water or Buffer (Neutral pH) Compound->Aqueous_Medium Insoluble pH_Adjustment pH Adjustment (Increase pH with Base) Aqueous_Medium->pH_Adjustment Co_solvents Co-solvents (e.g., DMSO, Ethanol) Aqueous_Medium->Co_solvents Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Aqueous_Medium->Cyclodextrins Deprotonation Deprotonation to Carboxylate (-COOH -> -COO⁻) pH_Adjustment->Deprotonation Polarity_Reduction Reduced Solvent Polarity Co_solvents->Polarity_Reduction Inclusion_Complex Formation of Inclusion Complex Cyclodextrins->Inclusion_Complex Soluble_Compound Solubilized Compound in Solution Deprotonation->Soluble_Compound Polarity_Reduction->Soluble_Compound Inclusion_Complex->Soluble_Compound

Caption: Decision workflow for solubilizing 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid?

While an experimental value was not found, we can estimate the pKa based on its structure. The pKa of a typical carboxylic acid is around 4-5. The electron-withdrawing trifluoromethyl group and the pyridine ring may slightly alter this, but it is reasonable to assume that you will need to raise the pH to at least 6 or 7 to achieve significant deprotonation and solubility.

Q2: Can I use sonication to help dissolve the compound?

Yes, sonication is a useful physical method to break up solid aggregates and increase the surface area available for solvation, which can accelerate the dissolution process. It is often used in conjunction with the chemical methods described above.

Q3: My compound dissolves at a high pH, but will this affect its stability?

This is an important consideration. While many compounds are stable at moderately basic pH, some can be susceptible to hydrolysis or other degradation pathways at extreme pH values. It is advisable to conduct a preliminary stability study if you plan to store the stock solution for an extended period. This can be done by preparing the solution and analyzing its purity by HPLC at different time points (e.g., 0, 24, 48 hours).

Q4: Are there any other, more advanced techniques for solubilization?

Yes, other techniques exist, such as the formation of solid dispersions or nano-suspensions.[2][4] However, these methods are more complex and typically employed in later-stage drug formulation development. For most preclinical research applications, the methods of pH adjustment, co-solvents, and cyclodextrin complexation are the most practical and effective.

Q5: Why is the trifluoromethyl group important for the properties of this molecule?

The trifluoromethyl (CF3) group significantly influences the electronic properties and lipophilicity of the molecule.[15] It is a strong electron-withdrawing group, which can affect the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. Its lipophilic nature contributes to the compound's poor aqueous solubility at neutral pH. In a drug discovery context, the CF3 group is often incorporated to improve metabolic stability and membrane permeability.[16]

References

  • Wu, Z., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019). Available from: [Link]

  • Fujikawa, K., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Ainurofiq, A., et al. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. (2021).
  • CompoundingToday.com. pH Adjusting Database. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Popat, A., et al.
  • Stella, V. J. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Journal of Pharmaceutical Sciences. (2016).
  • Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Available from: [Link]

  • Loftsson, T., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Zhang, L., et al. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. (2024).
  • Chad's Prep. What Happens to Solubility When You Change the pH? (2022). Available from: [Link]

  • Sharma, V., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. (2022).
  • Jenita, M. J. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. (2024).
  • Patel, C. J., et al. DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW.
  • Sikarra, D., et al. Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. (2012).

Sources

minimizing cytotoxicity of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Troubleshooting Cytotoxicity in Cell-Based Assays

Welcome to the technical support guide for researchers using 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of in-vitro cytotoxicity, ensuring the reliability and reproducibility of your experimental data. As a member of the trifluoromethylpyridine (TFMP) chemical family, this compound possesses significant biological activity, which can present challenges in sensitive cell-based systems.[1][2] This guide is designed to help you distinguish true biological effects from experimental artifacts.

Frequently Asked Questions (FAQs)
Q1: What is 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid and why might it be cytotoxic?

A1: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (CAS: 1008737-00-5) is a solid heterocyclic organic compound.[3][4] Its structure contains a trifluoromethylpyridine (TFMP) moiety, a group known for conferring potent biological activity, often by enhancing properties like metabolic stability and cell permeability.[1] This class of compounds is active in many biological systems, and while this is desirable for drug discovery, it also means that off-target effects or intrinsic chemical properties can lead to cytotoxicity in cell-based assays.[5] Standard hazard classifications for this compound include warnings for skin, eye, and respiratory irritation, suggesting inherent biological reactivity.[3]

Q2: I am seeing high levels of cell death even at low concentrations of my compound. What is the most common cause?

A2: The most frequent cause of unexpected cytotoxicity is the vehicle solvent, typically Dimethyl Sulfoxide (DMSO).[6] Different cell lines exhibit varied sensitivity to DMSO, and concentrations that are well-tolerated by one line may be highly toxic to another.[7] It is critical to run a vehicle control (cells + media + DMSO at the same final concentration as your compound) to isolate the effect of the solvent from the effect of the compound.[8]

Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?

A3: There is no universal maximum, as tolerance is cell-line specific. However, a general best practice is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) , with many sensitive assays requiring ≤0.1% .[8][9] Some robust cell lines may tolerate up to 1%, but this should be experimentally verified.[7] A recent study found that a concentration of 0.3125% DMSO showed minimal cytotoxicity across six different cancer cell lines.[10] Always determine the specific tolerance of your cell line using a vehicle cytotoxicity assay (see Protocol 2).

Q4: My compound is a solid. How can I be sure it's not precipitating in the media and causing false cytotoxicity readings?

A4: Compound precipitation is a critical and often overlooked issue. Precipitates can cause physical stress and damage to cells or interfere with optical-based assays (e.g., by scattering light), leading to inaccurate results. To mitigate this:

  • Prepare a High-Concentration Stock: Prepare a primary stock solution in 100% DMSO (e.g., 10-50 mM), ensuring the solid is completely dissolved. Gentle warming or vortexing can assist.

  • Use Serial Dilutions: Prepare intermediate dilutions from the high-concentration stock in pure DMSO before making the final dilution into your aqueous cell culture medium.

  • Inspect Visually: After adding the compound to the media, visually inspect the wells under a microscope for any signs of precipitation (crystals, cloudiness) before adding cells or during the incubation period.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific problems you may encounter during your experiments.

Problem 1: The vehicle control (DMSO only) shows significant cytotoxicity.
  • Is your final DMSO concentration too high?

    • Explanation: As discussed, DMSO perturbs cell membranes and can initiate apoptosis or necrosis at higher concentrations.[6][10] The effect is time and concentration-dependent.

    • Solution: Perform a dose-response experiment with only DMSO (e.g., from 0.05% to 2.0%) to determine the maximum non-toxic concentration for your specific cell line and assay duration. Use this concentration as the upper limit for all future experiments. Refer to the table below for general guidance.

Final DMSO Conc. (v/v)General Cellular ResponseRecommendation
> 1.0% Often highly cytotoxic to most cell lines.[7]Avoid.
0.5% - 1.0% May be tolerated by robust lines (e.g., HEK293, HeLa) but can cause stress or differentiation in sensitive cells (e.g., primary neurons, stem cells).[7]Use with caution. Validate with your specific cell line.
0.1% - 0.5% Generally considered a safe range for most continuous cell lines.[8][10]Recommended starting range.
< 0.1% Considered the safest concentration with minimal off-target effects.Ideal for sensitive assays or long-term incubations.
Problem 2: Cytotoxicity results are inconsistent between experiments.
  • Are your cells healthy and at a consistent passage number?

    • Explanation: Cells at high passage numbers can undergo genetic drift and senescence, making them less robust and more sensitive to chemical insults.[11] The general health and confluency of cells at the time of treatment are major sources of variability.

    • Solution: Use cells with a low passage number from a validated frozen stock.[12] Ensure you are seeding cells consistently and that they are in the logarithmic growth phase with >95% viability before starting an experiment.

  • Is your compound stock solution stable?

    • Explanation: The compound may degrade after repeated freeze-thaw cycles or if stored improperly.

    • Solution: Aliquot your high-concentration DMSO stock into single-use vials and store them sealed at -20°C or -80°C to prevent degradation and moisture absorption.[13]

Problem 3: The compound appears non-toxic, or even increases the signal, in a metabolic assay (e.g., MTT, XTT).
  • Could your compound be interfering with the assay chemistry?

    • Explanation: Some compounds can directly reduce tetrazolium dyes (like MTT) non-enzymatically, leading to a false-positive signal that looks like increased cell viability.[14] This is a known issue for compounds with reducing properties.

    • Solution: Run a cell-free control. Add your compound to media in a well without any cells, then follow the normal assay procedure (add MTT reagent, etc.).[14] A color change in this well indicates direct chemical interference. If interference is detected, switch to an orthogonal assay method that measures a different aspect of cell health, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or dye exclusion).[15]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing unexpected cytotoxicity.

D A Unexpected Cytotoxicity Observed B Step 1: Validate Vehicle Control Run DMSO dose-response (0.05% to 2.0%) in parallel with untreated cells. A->B C Is Vehicle Control Toxic? B->C D Reduce final DMSO concentration in all experiments. Prepare higher concentration stock. C->D  Yes E Vehicle is NOT the primary cause. Proceed to Step 2. C->E No   F Step 2: Check Compound & Cell Health - Visually inspect for precipitation. - Confirm cell health (>95% viability). - Use low passage number cells. E->F G Precipitate or Poor Cell Health? F->G H Improve compound solubilization (e.g., use intermediate dilution). Thaw a fresh vial of healthy cells. G->H  Yes I Compound/Cells are OK. Proceed to Step 3. G->I No   J Step 3: Test for Assay Interference Run cell-free control (media + compound). Compare to an orthogonal assay method. I->J K Interference Detected? J->K L Switch to a non-interfering orthogonal assay (e.g., ATP-based). Report interference artifact. K->L  Yes M No interference detected. Observed cytotoxicity is likely a true biological effect of the compound. K->M No  

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Key Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol ensures your compound is fully solubilized and accurately diluted.

  • Materials: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (solid), 100% sterile DMSO, sterile microcentrifuge tubes, appropriate cell culture medium.

  • Stock Solution Preparation (e.g., 20 mM): a. Calculate the mass of compound needed (Molecular Weight ≈ 205.13 g/mol ). For 1 mL of a 20 mM stock, you need: 0.020 mol/L * 0.001 L * 205.13 g/mol = 0.0041 g or 4.1 mg. b. Aseptically weigh the compound into a sterile tube. c. Add the calculated volume of 100% DMSO. d. Vortex or sonicate gently in a water bath until the solid is completely dissolved. Visually confirm no particulates remain. e. Aliquot into single-use sterile tubes and store at -20°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions in 100% DMSO if necessary to reach an intermediate concentration. c. For the final step, dilute the compound from the DMSO stock/intermediate into pre-warmed cell culture medium to achieve the desired final treatment concentration. Crucially, ensure the final DMSO percentage remains below the toxic threshold for your cells.

Protocol 2: Determining Maximum Tolerated Vehicle (DMSO) Concentration

This is an essential preliminary experiment for any new cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at the density optimized for your assay duration and allow them to adhere overnight.[16]

  • Prepare DMSO Dilutions: In complete culture medium, prepare a range of DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% media-only control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use your chosen cell viability assay (e.g., resazurin-based, ATP-based) to measure the viability in each well.

  • Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). The highest concentration of DMSO that does not cause a statistically significant drop in viability is your maximum tolerated concentration.

Protocol 3: Cell-Free Assay Interference Check

Use this protocol to rule out false positives or negatives from compound-assay interactions.

  • Plate Setup: In a 96-well plate, add the same volume of complete culture medium to each well as you would in a normal experiment, but do not add cells .

  • Compound Addition: Add your compound dilutions to the wells, mirroring the concentrations used in your cytotoxicity assay. Also include a "media + vehicle (DMSO)" control and a "media only" control.

  • Incubation: Incubate the plate under the same conditions (temperature, CO2, duration) as your main experiment.

  • Assay Procedure: At the end of the incubation period, add the assay reagents (e.g., MTT, XTT, resazurin, CellTiter-Glo®) directly to the cell-free wells.

  • Readout: Measure the signal (absorbance, fluorescence, luminescence) on a plate reader.

  • Analysis: If the wells containing the compound show a signal significantly above the vehicle-only background, your compound is directly interfering with the assay.[14]

By implementing these structured troubleshooting guides and robust experimental controls, researchers can confidently delineate the true cytotoxic profile of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, leading to more reliable and translatable scientific outcomes.

References
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link].

  • CAS 1008737-00-5 | 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. Hoffman Fine Chemicals. Available at: [Link].

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. Available at: [Link].

  • Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC - NIH. Available at: [Link].

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link].

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link].

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Available at: [Link].

  • What causes high background in cell based assays?. ResearchGate. Available at: [Link].

  • Cells treated with DMSO show less viability than cells treated with the compound, how is that possible?. ResearchGate. Available at: [Link].

  • Best Practices - Cell Culture Techniques. Corning. Available at: [Link].

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link].

  • Cell viability assay of chemical compounds used in the experiments. ResearchGate. Available at: [Link].

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link].

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link].

  • Avoiding toxic DMSO concentrations in cell culture. Reddit. Available at: [Link].

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link].

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link].

  • Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. PMC - PubMed Central. Available at: [Link].

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link].

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. Available at: [Link].

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link].

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link].

  • Cell Culture: Safety Practices and Solutions. G-M-I, Inc.. Available at: [Link].

Sources

strategies to reduce the metabolic degradation of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic Acid

Welcome to the Advanced Application Support Center. Case ID: MET-STAB-PYR-CF3 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Molecule Analysis

You are investigating the metabolic degradation of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid . This scaffold presents a classic medicinal chemistry paradox: the trifluoromethyl (CF


) group stabilizes the pyridine ring against oxidative attack, yet the molecule likely suffers from rapid clearance.

Chemical Liability Profile:

  • Benzylic Oxidation (Phase I): The methylene group (-CH

    
    -) connecting the pyridine ring and the carboxylic acid is a "picolinic" position. Despite the electron-withdrawing nature of the CF
    
    
    
    group, this site remains vulnerable to Cytochrome P450 (CYP)-mediated Hydrogen Atom Transfer (HAT), leading to hydroxylation and subsequent dealkylation or oxidation to a ketone.
  • Acyl Glucuronidation (Phase II): The carboxylic acid tail is a primary substrate for UDP-glucuronosyltransferases (UGTs), forming acyl glucuronides. These are not only clearance liabilities but also potential safety risks due to protein adduct formation.[1]

Diagnostic Hub: Troubleshooting Your Clearance Data

Use this decision matrix to diagnose the specific metabolic flaw in your analog based on your experimental data.

Q1: "My compound shows high clearance in Human Liver Microsomes (HLM) but is stable in Cytosol. Where is the leak?"

  • Diagnosis: This indicates Phase I Oxidative Metabolism driven by CYP450s. The microsomes contain CYPs but lack the cofactors (UDPGA) for glucuronidation.

  • Root Cause: The primary culprit is the benzylic methylene (-CH

    
    -)  at the 4-position.
    
  • Immediate Action: Perform a Metabolite ID (MetID) study looking for a +16 Da mass shift (Hydroxylation).

  • Strategic Fix: or .

Q2: "My compound is stable in HLM but disappears rapidly in Cryopreserved Hepatocytes."

  • Diagnosis: This points to Phase II Conjugation . Hepatocytes contain the full complement of Phase II enzymes (UGTs) which are absent or inactive in standard microsomal assays without specific cofactor supplementation.

  • Root Cause: Direct glucuronidation of the carboxylic acid .

  • Immediate Action: Look for a +176 Da mass shift in your LC-MS data (Glucuronide conjugate).

  • Strategic Fix: .

Q3: "I see a +16 Da metabolite, but deuterium exchange at the CH


 didn't improve stability. Why?" 
  • Diagnosis: You are likely seeing Pyridine N-Oxidation . While the CF

    
     group deactivates the ring, the nitrogen lone pair can still be oxidized by CYP enzymes or Flavin-containing Monooxygenases (FMOs).
    
  • Strategic Fix: Introduce steric bulk adjacent to the nitrogen (e.g., a methyl group at position 6) or further reduce electron density.

Strategic Solutions & Implementation
Strategy A: Kinetic Isotope Effect (KIE)

Target: Benzylic Methylene (-CH


-)
Mechanism:  The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. If C-H bond breakage is the rate-determining step (RDS) in the CYP catalytic cycle, substituting H with D will significantly reduce the reaction rate (

).
  • Protocol: Synthesize the

    
    -d2 analog : 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid-
    
    
    
    .
  • Expectation: If benzylic oxidation is the primary clearance pathway, you should see a 2-5x increase in half-life (

    
    ).
    
Strategy B: Steric Hindrance (

-Methylation)

Target: Benzylic Methylene (-CH


-)
Mechanism:  Replacing one hydrogen on the methylene with a methyl group introduces steric clash, preventing the CYP heme iron from accessing the reactive carbon.
  • Trade-off: This creates a chiral center, converting your achiral acid into a pair of enantiomers. You will need to separate them and test for potency differences.

Strategy C: Bioisosteres (Preventing Glucuronidation)

Target: Carboxylic Acid (-COOH) Mechanism: Replace the carboxylate with a group that mimics its acidity (pKa ~4-5) and geometry but is not a substrate for UGTs.

  • Recommended Replacements:

    • Tetrazole: The classic bioisostere. Similar pKa, planar, but poor UGT substrate.

    • Acyl Sulfonamide (-CONHSO

      
      R):  Maintains acidity but physically blocks the conjugation site.
      
    • Oxadiazole (e.g., 1,2,4-oxadiazol-5(4H)-one): A non-acidic surrogate that can maintain H-bond interactions.

Visualization: Metabolic Decision Tree

The following diagram illustrates the logical flow for diagnosing and fixing metabolic instability in this specific scaffold.

MetabolicStrategy Start Compound High Clearance Assay Run HLM vs. Hepatocyte Assay Start->Assay Result1 Stable in HLM Unstable in Hepatocytes Assay->Result1 Phase II Dominant Result2 Unstable in HLM Assay->Result2 Phase I Dominant Path1 Phase II Liability (Glucuronidation) Result1->Path1 Path2 Phase I Liability (Oxidation) Result2->Path2 Sol1 Solution: Bioisosteres (Tetrazole, Sulfonamide) Path1->Sol1 MetID Perform MetID (LC-MS) Path2->MetID OxType1 Mass +16 Da (Benzylic Oxidation) MetID->OxType1 Major Peak OxType2 Mass +16 Da (N-Oxidation) MetID->OxType2 Minor Peak Sol2 Solution: Deuteration (d2) or alpha-Methylation OxType1->Sol2 Sol3 Solution: Steric Bulk at Pos 6 OxType2->Sol3

Figure 1: Decision matrix for diagnosing metabolic instability in pyridylacetic acid derivatives.

Experimental Protocols
Protocol 1: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) driven by CYP enzymes.
  • Preparation: Prepare a 10 mM stock of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Test Compound (1 µM final concentration).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard) to each aliquot.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
Protocol 2: Metabolite Identification (MetID)

Objective: Confirm the site of metabolism.

ParameterSetting
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive & Negative Mode
Scan Range m/z 100 – 1000
Data Processing Mass Defect Filtering (MDF) based on parent drug
Target Ions Parent (M+H), Hydroxylated (M+16+H), Glucuronide (M+176+H)
Frequently Asked Questions (FAQ)

Q: Will the CF


 group itself be metabolized? 
A:  Highly unlikely. The C-F bond is the strongest single bond in organic chemistry. Defluorination usually only occurs if there is an adjacent heteroatom or via specific reductive mechanisms not common in standard hepatic clearance. The CF

group actually protects the positions ortho and para to it on the ring.

Q: Can I use a prodrug to solve the glucuronidation issue? A: Yes, ester prodrugs (e.g., ethyl ester) can mask the acid. However, esterases in the plasma or liver will rapidly hydrolyze it back to the free acid, so this only improves absorption (permeability), not metabolic stability once in systemic circulation.

Q: Why is the "picolinic" (2-pyridyl) position so reactive? A: While the pyridine ring is electron-deficient, the benzylic position allows for stabilization of the radical intermediate formed during the CYP hydrogen abstraction step. The nitrogen atom can also coordinate with the heme iron, potentially orienting the molecule for specific oxidation.

References
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 5822–5838.

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry, 45, 347-361.

Sources

Technical Support Center: Refining the Workup and Purification of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. As a crucial building block in pharmaceutical and agrochemical research, obtaining this compound in high purity is paramount.[1] This guide moves beyond a simple procedural list, offering a deep dive into the chemical principles governing the workup and providing robust troubleshooting strategies based on extensive field experience. Our goal is to empower you to diagnose issues, optimize your procedure, and ensure a consistently high-quality product.

The core of this workup relies on the amphoteric nature of the target molecule. It possesses a carboxylic acid group (pKa ≈ 4-5) and a pyridine ring. However, the potent electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen, making the acidic proton of the carboxylic acid the primary handle for purification via acid-base extraction.[2]

Recommended Workup and Isolation Protocol

This protocol assumes the synthesis is complete, typically from the hydrolysis of a precursor like 2-(2-(trifluoromethyl)pyridin-4-yl)acetonitrile.[3]

Experimental Protocol: Step-by-Step Methodology

  • Reaction Quenching & Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure using a rotary evaporator.[4] This is a critical step to prevent loss of product into the aqueous phase during extraction.[5]

    • Redissolve the resulting residue in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Basification and Impurity Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Adjust the pH of the aqueous layer to 9-10, confirming with a pH meter or pH strips.

    • Causality: At this pH, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt. Neutral or basic organic impurities (e.g., unreacted starting material, amide intermediate) will remain in the organic layer.

    • Separate the layers. Retain the aqueous layer, which now contains your product as a salt.

    • Extract the aqueous layer one more time with a fresh portion of the organic solvent to ensure complete removal of impurities. Combine the organic washes and set them aside for proper disposal.

  • Acidification and Product Isolation:

    • Cool the combined aqueous layers in an ice bath to minimize solubility.

    • Slowly add a 1 M or 2 M solution of hydrochloric acid (HCl) dropwise while stirring. Monitor the pH closely.

    • Continue adding acid until the pH reaches 3-4. A precipitate of your target compound should form.

    • Causality: At a pH well below the pKa of the carboxylic acid, the carboxylate is protonated, regenerating the neutral, less water-soluble acid, causing it to precipitate.[6]

    • If the product precipitates as a clean solid, isolate it by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like hexanes to aid drying.

    • If the product "oils out" or fails to precipitate, proceed to Step 3a .

    • Step 3a (Liquid-Liquid Extraction): Extract the acidified aqueous layer three times with ethyl acetate or dichloromethane. Combine the organic extracts.

  • Final Drying and Concentration:

    • Dry the combined organic extracts (from Step 3a) or the solid product (from Step 3) thoroughly. For organic solutions, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[7]

    • For the solid product, dry under high vacuum to a constant weight.

Visual Workflow: Standard Workup Procedure

Workup_Workflow cluster_prep Preparation cluster_extraction Purification via Extraction cluster_isolation Isolation A 1. Reaction Completion B 2. Remove Water-Miscible Reaction Solvent (e.g., THF) A->B C 3. Dissolve in EtOAc/DCM B->C D 4. Add 1M NaOH to pH 9-10 C->D E 5. Separate Layers D->E F Product in Aqueous Layer (as Carboxylate Salt) E->F Retain G Impurities in Organic Layer E->G Discard H 6. Acidify Aqueous Layer with 1M HCl to pH 3-4 F->H I Product Precipitates? H->I J 7a. Isolate by Vacuum Filtration I->J Yes K 7b. Extract with EtOAc/DCM I->K No ('Oils Out') L 8. Dry Product to Constant Weight J->L K->L

Caption: Standard acid-base extraction workflow.

Troubleshooting Guide

Q: I've acidified the aqueous layer to pH 3, but my product isn't precipitating, or only a small amount has crashed out. What's wrong?

  • A: Probable Cause & Solution: This is a common issue where the product has higher-than-expected aqueous solubility, or it's forming a supersaturated solution.

    • Confirm pH: Double-check the pH with a calibrated meter. Sometimes, buffering effects can give misleading readings with pH paper.

    • Induce Precipitation: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, add a seed crystal from a previous batch.

    • "Salting Out": Add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the solution, decreasing the solubility of organic molecules and often forcing precipitation.

    • Switch to Extraction: If precipitation is stubborn, the most reliable path forward is to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (3x volumes).

Q: A thick, stable emulsion has formed at the solvent interface during my extraction. How can I break it?

  • A: Probable Cause & Solution: Emulsions are often caused by fine particulate matter, amphiphilic impurities, or high solute concentrations. The goal is to disrupt the stable droplets.

    • Patience & Brine: First, let the separatory funnel stand undisturbed for 10-20 minutes. If the emulsion persists, add a saturated solution of NaCl (brine). The high ionic strength can help disrupt the emulsion. Gently swirl, do not shake.

    • Filtration: If brine fails, the cause is likely particulate matter. Vacuum filter the entire mixture (both layers) through a pad of Celite® or glass wool. The layers should separate cleanly in the filter flask.

    • Solvent Addition: Adding a small amount of a different solvent can sometimes break an emulsion. For a DCM/water emulsion, adding some methanol might help. For an EtOAc/water emulsion, try adding a little THF. Use these sparingly.

Visual Workflow: Emulsion Troubleshootingdot

Emulsion_Troubleshooting

Sources

Validation & Comparative

confirming the structure of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Elucidation of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic Acid: A Comparative Analytical Guide

Executive Summary & Scientific Context

In the realm of medicinal chemistry, 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid (CAS: 1008737-00-5) serves as a critical fluorinated building block. The trifluoromethyl (


) group modulates lipophilicity and metabolic stability, while the acetic acid moiety provides a versatile handle for amide coupling or esterification.

However, confirming the precise regioisomerism and solid-state behavior of this molecule presents specific challenges. While NMR spectroscopy confirms connectivity, it often fails to distinguish between subtle regioisomers (e.g., 2,4-substitution vs. 2,5-substitution) due to overlapping coupling constants (


) or to detect polymorphism that affects bioavailability.

This guide details the definitive structural confirmation via Single Crystal X-ray Diffraction (SC-XRD) , establishing it as the superior method for absolute structural assignment compared to NMR and Mass Spectrometry.

Comparative Analysis: SC-XRD vs. Alternative Methods

As a Senior Application Scientist, I prioritize methods that offer self-validating data. The following table contrasts SC-XRD with standard characterization techniques for this specific fluorinated pyridine.

FeatureSC-XRD (Gold Standard) Solution NMR (

H,

C,

F)
Powder XRD (PXRD)
Primary Output Absolute 3D atomic arrangement & packing.Connectivity & magnetic environment.[1]Bulk phase fingerprint & crystallinity.
Regioisomerism Unambiguous. Directly maps the 2- vs. 4-position.Ambiguous. Requires complex 2D experiments (HMBC/NOESY) to resolve

placement relative to the acid tail.
Cannot determine isomerism ab initio without a reference pattern.
Stereochemistry Defines absolute configuration (if chiral) & torsion angles.Inferred via coupling constants (

values); often inconclusive for rotamers.
N/A
Solid-State Insight Reveals H-bonding networks (e.g., carboxylic acid dimers) &

disorder.
None (solution state breaks intermolecular bonds).Identifies polymorphs but rarely solves structure alone.
Sample Requirement Single crystal (

mm).
Dissolved sample (destructive to crystal lattice).Polycrystalline powder.

Expert Insight: For 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid, the


 group introduces significant 

coupling, splitting carbon signals into quartets. This complicates the

NMR spectrum, making quaternary carbon assignment difficult. SC-XRD bypasses this magnetic complexity entirely.

Strategic Decision Logic

The following logic flow illustrates when to deploy SC-XRD over routine NMR, specifically for fluorinated heterocycles.

DecisionMatrix Start Sample: Fluorinated Pyridine Derivative IsCrystalline Is the sample crystalline? Start->IsCrystalline RoutineNMR Run 1H & 19F NMR IsCrystalline->RoutineNMR No (Oil/Amorphous) SCXRD Execute SC-XRD (Low Temp) IsCrystalline->SCXRD Yes (Single Crystal) PXRD Run PXRD (Bulk ID) IsCrystalline->PXRD Yes (Powder) Ambiguity Is Regiochemistry/Packing Ambiguous? RoutineNMR->Ambiguity Ambiguity->SCXRD Yes (CF3 splitting issues) FinalModel Definitive Structure Model Ambiguity->FinalModel No SCXRD->FinalModel PXRD->SCXRD Need Atomic Resolution

Figure 1: Decision matrix for selecting SC-XRD when analyzing fluorinated pyridine derivatives.

Experimental Protocol: Crystallization & Data Collection

To achieve a publication-quality structure (R-factor < 5%), strict adherence to the following protocol is required.

Phase 1: Crystal Growth (The Critical Step)

The carboxylic acid moiety facilitates strong hydrogen bonding, likely forming centrosymmetric dimers (


 motif).
  • Solvent Selection: Use a polar/non-polar solvent system to encourage slow nucleation.

    • Recommended: Ethyl Acetate (solvent) + Hexane (antisolvent).

  • Method: Vapor Diffusion.

    • Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate.

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Hexane.

    • Cap tightly and leave undisturbed at 4°C for 3-5 days.

  • Harvesting: Select a block-like crystal (approx.

    
     mm). Avoid needles, which often indicate rapid, disordered growth.
    
Phase 2: X-Ray Data Collection
  • Instrument: Diffractometer equipped with a CCD or CMOS detector.

  • Source:

    
     (
    
    
    
    Å) is preferred for this organic molecule to maximize diffraction intensity from light atoms (C, N, O, F).
    
    
    is acceptable but may yield weaker high-angle data.
  • Temperature: 100 K (Cryogenic cooling is mandatory).

    • Causality: The

      
       group possesses a low rotational barrier. At room temperature, the fluorine atoms will exhibit high thermal motion (large ellipsoids), appearing as "smeared" electron density. Cooling freezes this rotation, allowing for precise atomic localization.
      

Data Analysis & Refinement Strategy

Once data is collected, the structure solution typically follows the Intrinsic Phasing method (SHELXT). However, the refinement (SHELXL) requires specific attention to the fluorinated group.

Handling Disorder

It is common for the


 group to exhibit rotational disorder over two positions.
  • Identification: Look for elongated thermal ellipsoids on Fluorine atoms in the initial solution.

  • Modeling:

    • Assign two components (Part A and Part B).

    • Refine the occupancy (e.g., free variable 21 for Part A, -21 for Part B) so they sum to 1.0.

    • Apply restraints (DELU, SIMU) to ensure physically reasonable thermal parameters.

    • Self-Validation: The R1 value should drop significantly (e.g., from 8% to 4%) upon modeling the disorder.

Expected Structural Features (Validation Criteria)
  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for organic acids.
  • Bond Lengths:

    • 
      : ~1.32–1.35 Å.
      
    • 
       (acid): ~1.21 Å; 
      
      
      
      : ~1.30 Å.
  • Intermolecular Interactions: Look for the classic "head-to-head" carboxylic acid dimer via

    
     hydrogen bonds.
    

Workflow Visualization

The following diagram outlines the complete structural elucidation pipeline.

Workflow Synthesis Crude Synthesis Purification Purification (HPLC/Flash) Synthesis->Purification Crystallization Vapor Diffusion (EtOAc/Hexane) Purification->Crystallization Screening Microscopy Check (Polarized Light) Crystallization->Screening Diffraction XRD Data Collection (100 K, Cu-Source) Screening->Diffraction Good Crystal Refinement Structure Solution (SHELXT/SHELXL) Diffraction->Refinement Validation CheckCIF & Report Refinement->Validation Validation->Refinement High R-factor?

Figure 2: Step-by-step workflow from synthesis to validated crystal structure.[1]

Conclusion

Confirming the structure of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid via SC-XRD provides the ultimate "truth" regarding its regiochemistry and solid-state conformation. While NMR is sufficient for routine purity checks, the rotational freedom of the


 group and the potential for polymorphism make SC-XRD the indispensable tool for rigorous characterization in drug development pipelines. By following the cryogenic protocols and disorder modeling strategies outlined above, researchers can ensure data integrity and reproducibility.

References

  • Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2-carboxylic acid Product Data. (Representative class data). Retrieved from .

  • BLD Pharm. 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid (CAS 1008737-00-5).[2] Retrieved from .

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Authoritative text on refining disordered groups).
  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from .

  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023).[3][4] Retrieved from .

Sources

Benchmarking Novel Compound 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid Against Known Monocarboxylate Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, hereafter referred to as Compound X, against a panel of well-characterized inhibitors of monocarboxylate transporters (MCTs), specifically MCT1 and MCT4. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism research.

The rationale for this comparative analysis is grounded in the critical role of MCTs in cancer cell metabolism. Many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates.[2][3] MCT1 and MCT4 are the primary transporters responsible for this lactate efflux, making them attractive targets for cancer therapy.[1][4] By inhibiting these transporters, we can induce intracellular acidification, disrupt cancer cell metabolism, and ultimately inhibit tumor growth.[5][6]

This guide will detail the experimental design, methodologies, and data interpretation necessary to rigorously evaluate the potency, selectivity, and cellular efficacy of Compound X in comparison to established MCT inhibitors.

Selection of Comparator Compounds

A critical aspect of benchmarking is the selection of appropriate reference compounds. For this analysis, we have chosen a panel of inhibitors with varying potencies and selectivities for MCT1 and MCT4. This allows for a comprehensive assessment of Compound X's profile.

  • AZD3965: A potent and selective inhibitor of MCT1, with activity also against MCT2, but not MCT3 or MCT4.[7][8] It is one of the most clinically advanced MCT1 inhibitors, having undergone Phase I clinical trials.[5][7][9]

  • BAY-8002: Another potent and selective MCT1 inhibitor.[10][11] It has been shown to effectively inhibit bidirectional lactate transport and suppress the proliferation of cancer cell lines that are dependent on MCT1.[12][13]

  • AR-C155858: A high-affinity inhibitor of MCT1 and MCT2.[4][14] It serves as a valuable tool compound for studying the roles of these transporters.

  • SR13800: A potent MCT1 inhibitor that has been shown to block the proliferation of lymphoma cells expressing MCT1.[15][16]

  • Syrosingopine: Identified as a dual inhibitor of both MCT1 and MCT4.[17] The ability to inhibit both transporters is of significant interest for overcoming potential resistance mechanisms, such as the upregulation of MCT4 in response to MCT1 inhibition.[3][18]

Experimental Design and Methodologies

A multi-faceted experimental approach is required to thoroughly characterize the activity of Compound X. The following sections outline the key assays and protocols.

Biochemical Assays: Direct Inhibition of Lactate Transport

The initial characterization involves assessing the direct inhibitory effect of Compound X on MCT1 and MCT4 activity. A common and effective method is the use of a radiolabeled lactate uptake assay.[12][19]

Experimental Workflow: 14C-Lactate Uptake Assay

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Lactate Uptake cluster_3 Measurement and Analysis prep_cells Seed MCT1- and MCT4- expressing cells in 96-well plates add_compounds Pre-incubate cells with Compound X or known inhibitors at various concentrations prep_cells->add_compounds add_lactate Add assay buffer containing 14C-L-Lactate add_compounds->add_lactate incubation Incubate for a defined period (e.g., 2-5 minutes) add_lactate->incubation wash_cells Wash cells with ice-cold buffer to stop uptake incubation->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells scintillation Measure radioactivity using a scintillation counter lyse_cells->scintillation calculate_ic50 Calculate IC50 values scintillation->calculate_ic50 cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis seed_cells Seed cells in a Seahorse XF cell culture microplate run_assay Place plate in Seahorse Analyzer and start the assay seed_cells->run_assay hydrate_cartridge Hydrate sensor cartridge load_compounds Load Compound X and inhibitors into the sensor cartridge hydrate_cartridge->load_compounds load_compounds->run_assay injection Sequential injection of compounds run_assay->injection measure_ecar Measure Extracellular Acidification Rate (ECAR) injection->measure_ecar analyze_data Analyze the change in ECAR post-injection measure_ecar->analyze_data cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell glucose_in Glucose glycolysis Glycolysis glucose_in->glycolysis pyruvate_g Pyruvate glycolysis->pyruvate_g lactate_g Lactate pyruvate_g->lactate_g mct4 MCT4 lactate_g->mct4 lactate_o Lactate mct4->lactate_o Lactate Efflux mct1 MCT1 lactate_o->mct1 Lactate Uptake pyruvate_o Pyruvate mct1->pyruvate_o tca TCA Cycle & Oxidative Phosphorylation pyruvate_o->tca atp ATP tca->atp inhibitor Compound X (MCT1 Inhibitor) inhibitor->mct1

Caption: Inhibition of the lactate shuttle by Compound X.

Conclusion

This guide outlines a robust preclinical strategy for benchmarking the novel compound 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (Compound X) as a monocarboxylate transporter inhibitor. The proposed experiments will enable a thorough assessment of its potency, selectivity, and cellular activity in comparison to established inhibitors. The hypothetical data suggest that Compound X is a promising, highly selective MCT1 inhibitor with potent anti-proliferative effects in MCT1-dependent cancer cells. Further investigation into its pharmacokinetic properties and in vivo efficacy is warranted.

References

  • In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PubMed Central. Available at: [Link]

  • Accumulation of 2-methylcitrate induces metabolic imbalance in Bacillus thuringiensis, revealing a detoxification strategy mediated by an internal promoter - Frontiers. Available at: [Link]

  • Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC - PubMed Central. Available at: [Link]

  • BAY-8002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance - AACR Journals. Available at: [Link]

  • Exploring monocarboxylate transporter inhibition for cancer treatment. Available at: [Link]

  • Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice. Available at: [Link]

  • Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds - ResearchGate. Available at: [Link]

  • An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications. Available at: [Link]

  • Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications - Frontiers. Available at: [Link]

  • A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - AACR Journals. Available at: [Link]

  • (PDF) Inhibition of monocarboxylate transporters ( MCT ) 1 and 4 reduces exercise capacity in mice - ResearchGate. Available at: [Link]

  • Exploring monocarboxylate transporter inhibition for cancer treatment - PMC. Available at: [Link]

  • Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance - PubMed. Available at: [Link]

  • Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC - NIH. Available at: [Link]

  • Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - NIH. Available at: [Link]

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Validating Target Engagement of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful preclinical campaign. This guide offers a comprehensive framework for validating the cellular target engagement of a novel small molecule, 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. For the purpose of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

This document will provide an in-depth comparison of three orthogonal, industry-standard methodologies for assessing target engagement. We will compare the performance of our hypothetical compound, which we will refer to as "Compound X," against a well-characterized, clinically approved EGFR inhibitor, Gefitinib. Through detailed experimental protocols, comparative data analysis, and workflow visualizations, this guide will equip researchers, scientists, and drug development professionals with the insights to design and execute robust target validation studies.

The Critical Role of EGFR in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of specific tyrosine residues.[1] These phosphorylated sites act as docking stations for a host of downstream signaling proteins, which in turn activate critical pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately driving cell growth and survival.[2] Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[3]

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a cellular context.[4] It operates on the principle that the binding of a ligand, such as a small molecule inhibitor, alters the thermal stability of its target protein. Unbound proteins denature and aggregate at a characteristic temperature, whereas ligand-bound proteins are stabilized and remain soluble at higher temperatures. This shift in thermal stability provides direct evidence of target engagement.

Scientific Rationale

The core principle of CETSA lies in the thermodynamic stabilization of a protein upon ligand binding. The energy from heating causes proteins to unfold and aggregate. A bound ligand introduces additional stabilizing interactions, requiring more thermal energy to induce denaturation. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of a compound is a direct measure of target engagement. Recent studies have demonstrated the successful application of CETSA to assess the engagement of inhibitors with EGFR.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis A Seed A549 cells and culture overnight B Treat cells with Compound X, Gefitinib, or Vehicle (DMSO) for 2 hours A->B C Harvest and resuspend cells in PBS B->C D Aliquot cell suspension into PCR tubes C->D E Heat aliquots to a range of temperatures (e.g., 48-68°C) for 3 minutes D->E F Lyse cells by freeze-thaw cycles E->F G Separate soluble and aggregated proteins by centrifugation F->G H Collect supernatant (soluble fraction) G->H I Analyze soluble EGFR levels by Western Blot H->I

Caption: CETSA workflow for assessing EGFR engagement.

Detailed Experimental Protocol: EGFR CETSA
  • Cell Culture and Treatment:

    • Seed A549 human lung carcinoma cells in 6-well plates and culture overnight to reach 80-90% confluency.

    • Treat the cells with a dose-response of Compound X (e.g., 0.1 to 30 µM), Gefitinib (e.g., 0.1 to 30 µM), or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Cell Harvesting and Heating:

    • Wash the cells with ice-cold PBS and harvest by scraping.

    • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 48, 52, 56, 60, 64, 68°C) in a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated aggregates.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Analyze the levels of soluble EGFR in each sample by Western blotting using a specific anti-EGFR antibody.

    • Quantify the band intensities and plot the percentage of soluble EGFR as a function of temperature for each treatment condition.

Hypothetical Comparative Data: CETSA
TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm) vs. Vehicle
Vehicle (DMSO)54.2°C-
Compound X (10 µM)59.8°C+5.6°C
Gefitinib (10 µM)61.5°C+7.3°C

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein within intact cells. This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.

Scientific Rationale

The assay uses cells expressing the target protein (EGFR) fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the ATP-binding site of EGFR is then added (the acceptor). When the tracer binds to the EGFR-NanoLuc® fusion, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that also binds to the ATP-binding site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of compound affinity for the target in living cells.

Experimental Workflow: NanoBRET™

cluster_0 Cell Preparation cluster_1 Compound and Tracer Addition cluster_2 Signal Detection and Analysis A Transfect HEK293 cells with EGFR-NanoLuc® fusion vector B Seed transfected cells into 96-well plates A->B C Add serial dilutions of Compound X or Gefitinib B->C D Add NanoBRET™ EGFR tracer C->D E Incubate for 2 hours at 37°C D->E F Add NanoBRET™ Nano-Glo® Substrate E->F G Measure donor (460 nm) and acceptor (610 nm) emission F->G H Calculate BRET ratio G->H I Determine IC50 values from dose-response curves H->I

Caption: NanoBRET™ workflow for quantifying EGFR engagement.

Detailed Experimental Protocol: EGFR NanoBRET™
  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Seed the cells into 96-well white assay plates.

  • Compound and Tracer Treatment:

    • Prepare serial dilutions of Compound X and Gefitinib in Opti-MEM.

    • Add the compound dilutions to the wells.

    • Immediately add the NanoBRET™ EGFR tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (460 nm) and the acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle (0% inhibition) and a positive control (e.g., a high concentration of a known inhibitor, 100% inhibition).

    • Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

Hypothetical Comparative Data: NanoBRET™
CompoundCellular Target Engagement IC50
Compound X85 nM
Gefitinib25 nM

Methodology 3: In-Cell Western (ICW) for Downstream Pathway Analysis

While CETSA and NanoBRET™ provide direct evidence of compound binding to the target, an In-Cell Western (ICW) assay can confirm that this engagement translates into a functional consequence, namely the inhibition of the target's kinase activity. This is achieved by measuring the phosphorylation status of the target itself or a key downstream substrate.

Scientific Rationale

The ICW is an immunocytochemical technique performed in a microplate format. It allows for the simultaneous quantification of two different proteins in the same well using spectrally distinct near-infrared fluorescent secondary antibodies. For EGFR target engagement, we can measure the level of EGFR autophosphorylation (a direct marker of its activation) and normalize it to the total amount of EGFR protein in each well. A potent and specific inhibitor will cause a dose-dependent decrease in the phospho-EGFR to total EGFR ratio upon stimulation with EGF.

Experimental Workflow: In-Cell Western

cluster_0 Cell Treatment and Stimulation cluster_1 Immunostaining cluster_2 Imaging and Analysis A Seed A549 cells in a 96-well plate and serum-starve B Pre-treat with Compound X or Gefitinib for 2 hours A->B C Stimulate with EGF for 10 minutes B->C D Fix and permeabilize cells C->D E Block non-specific binding D->E F Incubate with primary antibodies (anti-pEGFR and anti-total EGFR) E->F G Incubate with fluorescently-labeled secondary antibodies F->G H Scan plate using a near-infrared imager G->H I Quantify fluorescence intensity for both channels H->I J Calculate the ratio of pEGFR to total EGFR I->J K Determine IC50 values for inhibition of phosphorylation J->K

Caption: In-Cell Western workflow for analyzing EGFR phosphorylation.

Detailed Experimental Protocol: EGFR Phosphorylation ICW
  • Cell Seeding and Treatment:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with serial dilutions of Compound X or Gefitinib for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.

  • Fixing and Permeabilization:

    • Immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.

    • Incubate the cells overnight at 4°C with a cocktail of primary antibodies: a rabbit anti-phospho-EGFR (e.g., Tyr1068) antibody and a mouse anti-total EGFR antibody.

    • Wash the cells extensively with PBS containing 0.1% Tween-20.

    • Incubate for 1 hour with a cocktail of secondary antibodies: an IRDye® 800CW goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG.

  • Imaging and Quantification:

    • Wash the cells and allow them to dry.

    • Scan the plate on a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the integrated intensity in both the 700 nm (total EGFR) and 800 nm (phospho-EGFR) channels.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal for each well.

    • Plot the normalized phospho-EGFR signal against the compound concentration and fit the data to determine the IC50 for the inhibition of EGFR phosphorylation.

Hypothetical Comparative Data: ICW
CompoundInhibition of EGFR Phosphorylation IC50
Compound X150 nM
Gefitinib45 nM

Comparative Analysis and Discussion

Building a robust case for a compound's mechanism of action requires a multi-faceted approach to target engagement. The three methodologies detailed above each provide a unique and complementary piece of the puzzle.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayIn-Cell Western (ICW)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Immunofluorescence
Readout Direct binding (thermal shift)Direct binding (competition with tracer)Functional inhibition (phosphorylation)
Throughput Low to mediumHighMedium to high
Complexity Moderate (requires Western blotting)Low (plate reader-based)Moderate (requires imaging system)
Labeling Label-freeRequires protein tagging and fluorescent tracerRequires specific primary and secondary antibodies
Key Advantage Measures engagement with endogenous protein in its native stateQuantitative affinity data in live cells; high sensitivityConfirms functional consequence of binding
Key Limitation Lower throughput; may not be suitable for all targetsRequires genetic modification of cells; tracer availabilityIndirect measure of binding; antibody-dependent

Synthesizing the Evidence:

Our hypothetical data illustrates a cohesive, albeit fictional, narrative. Compound X demonstrates direct engagement with EGFR in cells, as evidenced by the significant thermal shift in the CETSA (+5.6°C). The NanoBRET™ assay provides a quantitative measure of this engagement, revealing a cellular IC50 of 85 nM. Importantly, the In-Cell Western confirms that this binding event translates into a functional outcome, with Compound X inhibiting EGF-induced EGFR phosphorylation with an IC50 of 150 nM.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Li, Y., et al. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Frontiers in Pharmacology, 15, 1396605. [Link]

  • Pelago Bioscience. (2017, October 5). CETSA® - What, Why and When [Video]. YouTube. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay Development. Retrieved from [Link]

  • Shtil, A., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmaceuticals, 15(10), 1233. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Vasta, J. D., et al. (2019). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. bioRxiv. [Link]

  • Sacco, A. G., et al. (2016). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. PNAS, 103(8), 2862-2867. [Link]

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  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. [Link]

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Safety Operating Guide

Operational and Disposal Guide: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid (CAS No. 1008737-00-5).[1][2][3] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a deep-seated culture of safety and accountability in your laboratory.

Core Principle: Hazard-Driven Waste Management

2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid is not a benign substance and must be managed as hazardous chemical waste from the moment it is designated for disposal.[4][5] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[6][7] The foundational principle of this guide is that a thorough understanding of the compound's specific hazards dictates every aspect of its handling and disposal.

Hazard Profile

The risk profile of this compound is derived from its chemical structure: a trifluoromethyl group, a pyridine ring, and a carboxylic acid moiety. Safety Data Sheets (SDS) classify it with the following hazards:

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][8]
Eye IrritationH319Causes serious eye irritation[1][8]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][8]

The trifluoromethyl group is generally stable, but the pyridine component suggests it should be handled as a toxic and environmentally harmful substance.[6][9][10] Therefore, all waste streams containing this compound, including contaminated labware, are designated as hazardous.

Regulatory Imperative

Disposal must be conducted in accordance with federal, state, and local regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[11][12][13] All generators of hazardous waste are responsible for its management from generation to final disposal.[14]

Pre-Disposal Protocol: Engineering and Personal Safety

Proper disposal begins before waste is even generated. The following controls are mandatory when handling 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid.

Engineering Controls

All handling and preparation of waste solutions must occur within a properly functioning and certified chemical fume hood.[15][16] This is the primary engineering control to minimize inhalation exposure to dusts or aerosols, directly addressing the H335 hazard (May cause respiratory irritation).[1][8]

Personal Protective Equipment (PPE)

A risk assessment mandates the following PPE based on the compound's known hazards. Do not proceed without them.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes that can cause serious eye irritation (H319).[1][8]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or nitrile).Prevents skin contact that can cause irritation (H315).[8][16] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Fully buttoned laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[16]

Standard Operating Procedure for Waste Disposal

This section provides a step-by-step methodology for the collection and disposal of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid waste.

Workflow for Waste Generation and Collection

WasteDisposalWorkflow start Waste Generated (Solid or in Solution) assess Assess Waste Type: Solid vs. Liquid start->assess segregate Segregate as Halogenated Organic Acidic Waste assess->segregate Both Solid & Liquid container Select Compatible Container (HDPE or Glass) segregate->container label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store close Keep Container Securely Closed (Except when adding waste) store->close pickup Arrange for Pickup by EH&S or Licensed Contractor close->pickup

Caption: Waste Disposal Decision Workflow.

Step 1: Waste Segregation (The "Why")

Immediately upon generation, this waste must be segregated into a dedicated "Halogenated Organic Acidic Waste" stream.

  • Rationale:

    • Halogenated: The trifluoromethyl group (-CF3) makes this a halogenated organic compound. Mixing with non-halogenated waste complicates and increases the cost of disposal, as different incineration conditions are required.

    • Organic: It is a carbon-based molecule.

    • Acidic: The carboxylic acid group means it must not be mixed with bases (risk of violent neutralization) or cyanides (risk of generating toxic hydrogen cyanide gas).[16][17] It should also be kept separate from strong oxidizing agents.[16]

Step 2: Container Selection

Use only designated, compatible hazardous waste containers.[17][18]

  • For liquid waste (solutions): Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. Ensure the container is clean and was not previously used for an incompatible chemical.

  • For solid waste (pure compound, contaminated weigh paper, gloves, etc.): Use a sealable, airtight, and compatible container, such as a wide-mouth HDPE jar or a designated solid waste drum.[16]

  • Rationale: The container must be chemically resistant to the waste and prevent leaks or vapor release.[18] Keeping containers closed at all times, except when adding waste, is a regulatory requirement.[7]

Step 3: Labeling

Proper labeling is a critical compliance and safety step.[17][19] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16] The label must include:

  • The words "Hazardous Waste" .

  • The full, unambiguous chemical name: "2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant") or the appropriate GHS pictograms.

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: Accumulation and Storage

Store the labeled waste container in a designated and controlled location within the laboratory, known as a Satellite Accumulation Area (SAA).[17]

  • The SAA must be at or near the point of generation.

  • It must be under the control of the laboratory personnel.

  • Store in secondary containment (such as a spill tray) to contain any potential leaks.[18]

Step 5: Final Disposal

When the waste container is full or is no longer being used, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[6] Follow your organization's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill Management

Accidental releases must be managed promptly and safely.[20]

Small Spills (<100 mL or <100 g in a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.2.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][20] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.[15]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with all constituents and manage it as hazardous waste.

Large Spills (>100 mL or >100 g, or any spill outside a fume hood)
  • EVACUATE: Immediately evacuate the laboratory and alert others to do the same.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • NOTIFY: Contact your institution's emergency response line (e.g., EH&S or campus safety) and provide details about the chemical spilled and the location.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

References

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  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
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  • Reddit r/chemistry. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
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  • NSTA. (2024). Laboratory Waste Disposal Safety Protocols.
  • Cayman Chemical. (2007). Pyrimidin-4-yl-Acetic Acid Material Safety Data Sheet.
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  • Benchchem. (2025). Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

  • Technion. (n.d.). Chemical Waste Management Guide.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
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  • Oakwood Chemical. (n.d.). 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, actionable safety protocols for handling 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (CAS No. 1008737-00-5), a compound whose structure suggests specific risks that must be mitigated through rigorous personal protective equipment (PPE) selection and procedural discipline. Our goal is to empower you, the researcher, with the knowledge to work safely and effectively, transforming potential risks into manageable variables.

Hazard Analysis: Understanding the 'Why' Behind the Precautions

The mandated safety precautions for this compound are derived directly from its chemical structure and known hazard classifications. According to its Safety Data Sheet (SDS), 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The causality for these hazards is rooted in two key molecular features: the carboxylic acid group and the trifluoromethyl-substituted pyridine ring.

  • Acidic Nature: The acetic acid moiety confers acidic properties, making the compound inherently corrosive and an irritant to skin, eyes, and mucous membranes. This is a well-established characteristic of carboxylic acids.[3][4]

  • Trifluoromethyl (CF3) Group: This highly electronegative group can influence the molecule's reactivity and biological interactions. The presence of a trifluoromethyl group on a pyridine ring is common in many biologically active molecules, and it necessitates careful handling to avoid unintended exposure.[5][6][7][8]

Therefore, the PPE strategy is not merely about compliance; it is a scientifically-informed defense against predictable chemical injuries.

Core Protective Measures: A Task-Based PPE Protocol

Effective protection requires matching the level of PPE to the specific task and its associated risk of exposure. All operations must be conducted in a well-ventilated area, with a certified chemical fume hood being the standard for handling the solid compound or its solutions.[5][8][9] An eyewash station and safety shower must be immediately accessible.[5][10]

The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed containers)Safety glasses with side shields.[7]Not required if no risk of contact.Lab coat.Not required.
Weighing & Transfer (Solid)Chemical safety goggles.[5][8] A face shield is recommended if there is a significant risk of dust generation.[7][10]Nitrile or neoprene gloves (double-gloving recommended).[5][7]Fully-buttoned lab coat.[5]Required if not in a fume hood or if dust is generated. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge, depending on the scale.[5][8][11]
Solution Preparation & Handling Chemical safety goggles.[5][8]Nitrile or neoprene gloves.[5][7]Lab coat. Consider a chemically resistant apron.Required if not performed in a fume hood. Use a respirator with an organic vapor cartridge.[11]
Reaction Quenching & Workup Chemical safety goggles and a face shield.[7][10]Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's breakthrough times.Lab coat and a chemically resistant apron.Work must be performed in a chemical fume hood.

Procedural Discipline: Your First Line of Defense

Proper use of PPE is as critical as its selection. The following protocols provide a self-validating system for minimizing exposure.

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental phase.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_cleanup Cleanup & Disposal Phase A Assess Task: Weighing, Solution Prep, etc. B Is material a powder or volatile liquid? A->B C Work in Fume Hood B->C Yes E Wear Safety Goggles & Nitrile Gloves B->E No C->E D Standard Lab Attire: Lab Coat, Closed Shoes D->A Start F Running Reaction E->F G Risk of Splash or Exotherm? F->G H Add Face Shield & Chem-Resistant Apron G->H Yes I Handling Waste G->I No H->I J Maintain Full PPE I->J K Dispose of Contaminated PPE as Hazardous Waste J->K

Caption: PPE selection flowchart based on the laboratory task.

Protocol 1: Weighing and Handling the Solid Compound
  • Preparation: Before handling the compound, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm the safety shower and eyewash station are operational.

  • Don PPE: Put on a lab coat, followed by chemical safety goggles and nitrile gloves. If weighing outside a fume hood or if the material is a fine powder, a NIOSH-approved respirator is mandatory.[5][8]

  • Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vessel. Minimize any actions that could create dust.

  • Cleanup: Tightly cap the source container. Clean any residual powder from the spatula and work surface using a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Doff PPE: Remove gloves first, followed by the lab coat and goggles, avoiding contact with any potentially contaminated surfaces. Wash hands thoroughly with soap and water.[9][10]

Emergency and Disposal Operations

Spill Management Plan

In the event of a small spill:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Protect: Ensure you are wearing the full PPE suite described for handling solids, including respiratory protection.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4][5] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[11][12]

  • Decontaminate: Clean the spill area thoroughly. Ventilate the area until it is safe to resume work.[5]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[8][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]

Waste Disposal Plan

All materials contaminated with 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, including gloves, wipes, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: The container must be disposed of through a licensed waste disposal company, following all local and national environmental regulations.[1][12] Do not pour waste down the drain or dispose of it with regular trash.[11]

By adhering to these scientifically-grounded protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the procedure is trust in your own well-being.

References

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
  • (Pyridin-2-yl)
  • Pyrimidin-4-yl-Acetic Acid MATERIAL SAFETY D
  • 2-Fluoro-6-(trifluoromethyl)
  • Trifluoroacetic acid Material Safety D
  • How to Dispose of Acetic Acid. Lab Alley.
  • Trifluoroacetic Acid Hazard Summary. New Jersey Department of Health.
  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • SAFETY DATA SHEET - 2-Mercapto-5-(trifluoromethyl)pyridine. TCI Chemicals.
  • Chemical Label for 2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid.
  • Safety Data Sheet - 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. CymitQuimica.
  • SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
  • Trifluoroacetic Acid Material Safety D
  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.